molecular formula C5H6N2OS B6589022 2-(methylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1263210-20-3

2-(methylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B6589022
CAS No.: 1263210-20-3
M. Wt: 142.18 g/mol
InChI Key: KSDJPXYNVMNEGZ-UHFFFAOYSA-N
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Description

2-(methylamino)-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95.
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Properties

CAS No.

1263210-20-3

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-(methylamino)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H6N2OS/c1-6-5-7-2-4(3-8)9-5/h2-3H,1H3,(H,6,7)

InChI Key

KSDJPXYNVMNEGZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(S1)C=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde (CAS 1263210-20-3): A Senior Scientist’s Guide to Synthesis, Reactivity, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,3-thiazole ring represents a privileged scaffold, frequently embedded in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. Among its functionalized derivatives, 2-(methylamino)-1,3-thiazole-5-carbaldehyde (CAS 1263210-20-3) stands out as a highly versatile, bifunctional building block[1].

As an application scientist, I frequently utilize this compound because it presents a classic "push-pull" electronic system. The electron-donating secondary amine at the C2 position pushes electron density into the heteroaromatic ring, while the electron-withdrawing formyl group at the C5 position pulls it. This unique electronic topology not only stabilizes the molecule but also provides two distinct, orthogonal vectors for chemical diversification. This whitepaper details the physicochemical profiling, mechanistic synthesis, and field-proven experimental protocols for leveraging this building block in drug discovery workflows.

Physicochemical Profiling

Understanding the fundamental properties of CAS 1263210-20-3 is critical for predicting its solubility, stability, and reactivity in high-throughput library synthesis. The quantitative and structural data are summarized in Table 1.

Table 1: Physicochemical and Structural Data of CAS 1263210-20-3

PropertyValue / Description
IUPAC Name 2-(methylamino)-1,3-thiazole-5-carbaldehyde
CAS Number 1263210-20-3
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
SMILES String O=Cc1cnc(NC)s1
Appearance Off-white to pale yellow solid
Hydrogen Bond Donors 1 (Secondary amine)
Hydrogen Bond Acceptors 3 (Thiazole N, Thiazole S, Carbonyl O)
Recommended Storage 2-8°C, under inert atmosphere (Argon/N₂)

Mechanistic Synthesis: The Vilsmeier-Haack Formylation

If CAS 1263210-20-3 is not sourced commercially, it is most efficiently synthesized from 2-(methylamino)thiazole via the Vilsmeier-Haack formylation [2].

Causality & Electronic Regioselectivity

Why use the Vilsmeier-Haack reaction? The C5 position of the 2-aminothiazole ring is highly nucleophilic. The lone pair on the C2-exocyclic nitrogen participates in resonance, pushing electron density through the conjugated system to the C5 carbon (enamine-like reactivity). When exposed to the highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent, generated in situ from POCl₃ and DMF), electrophilic aromatic substitution occurs exclusively at C5[3]. Subsequent hydrolysis of the iminium intermediate yields the target C5-carbaldehyde[3].

Protocol 1: SOP for the Synthesis of CAS 1263210-20-3

This self-validating protocol ensures high regioselectivity and prevents the thermal degradation of the Vilsmeier reagent.

  • Reagent Preparation: In an oven-dried, three-necked round-bottom flask under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0–5 °C using an ice-water bath[2].

  • Vilsmeier Complex Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via a syringe. Critical Insight: Maintain the internal temperature below 10 °C to prevent the decomposition of the chloromethyleneiminium salt. Stir for 30 minutes[2].

  • Substrate Addition: Dissolve 2-(methylamino)thiazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C[2].

  • Reaction Execution: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 50–60 °C for 3–4 hours. Monitor completion via TLC/LC-MS[2].

  • Quench & Hydrolysis: Cool the reaction to room temperature and pour it slowly over crushed ice. The water hydrolyzes the intermediate iminium species to the desired aldehyde[3].

  • Isolation: Neutralize the acidic aqueous mixture with saturated NaHCO₃ (aq) until pH 7-8 is reached. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization or flash chromatography.

Reactivity Vectors in Drug Discovery

The true value of CAS 1263210-20-3 lies in its dual reactivity. The diagram below illustrates the primary synthetic pathways utilized in medicinal chemistry to generate structural diversity.

Reactivity core CAS 1263210-20-3 2-(methylamino)-1,3-thiazole-5-carbaldehyde red_am Reductive Amination (C5-Aldehyde Vector) core->red_am 1°/2° Amines NaBH(OAc)3 knoev Knoevenagel Condensation (C5-Aldehyde Vector) core->knoev Active Methylene Piperidine catalyst acyl N-Acylation / Sulfonylation (C2-Methylamino Vector) core->acyl R-COCl or R-SO2Cl Pyridine/DIPEA oxid Oxidation to Carboxylic Acid (C5-Aldehyde Vector) core->oxid NaClO2, NaH2PO4 (Pinnick Oxidation)

Reactivity vectors of CAS 1263210-20-3 for library generation.
The Electronic Caveat

While the C5-aldehyde is highly reactive toward nucleophiles, the C2-methylamino group is significantly less nucleophilic than a standard aliphatic secondary amine. The strong electron-withdrawing nature of the C5-formyl group delocalizes the nitrogen's lone pair. Therefore, forcing conditions (e.g., heating, stronger bases like NaH or LiHMDS) are often required to achieve efficient N-acylation or N-alkylation at the C2 position.

Experimental Workflow: Reductive Amination

Reductive amination is the most common application for CAS 1263210-20-3, allowing the rapid synthesis of secondary and tertiary amine libraries for structure-activity relationship (SAR) screening.

Causality in Reagent Selection

We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted C5-aldehyde to the corresponding alcohol. We use 1,2-Dichloroethane (DCE) as the solvent because it provides excellent solubility for both the thiazole substrate and the intermediate imine, while remaining inert to the hydride source.

Protocol 2: SOP for Reductive Amination

This protocol is optimized for coupling CAS 1263210-20-3 with primary aliphatic or aromatic amines.

  • Imine Formation: In a dry vial, dissolve CAS 1263210-20-3 (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (0.1 to 1.0 eq) to adjust the apparent pH to ~5-6. Insight: The acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and subsequently protonates the carbinolamine intermediate to facilitate water elimination.

  • Reduction: Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation. Cool the mixture to 0 °C, then add NaBH(OAc)₃ (1.5 eq) in portions.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Stir for 15 minutes to decompose unreacted borohydride species. Extract the aqueous layer with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting amine via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Workflow step1 Step 1: Substrate Preparation Aldehyde + Amine in anhydrous DCE step2 Step 2: Imine Formation Stir at RT, add AcOH catalyst (pH 5-6) step1->step2 step3 Step 3: Selective Reduction Add NaBH(OAc)3 (1.5 eq) at 0°C step2->step3 step4 Step 4: Quench & Extraction Sat. NaHCO3 (aq), extract with DCM step3->step4 step5 Step 5: Purification Flash Chromatography (SiO2, DCM/MeOH) step4->step5

Step-by-step workflow for the reductive amination of CAS 1263210-20-3.

Safety, Handling, and Storage

Heteroaromatic aldehydes like CAS 1263210-20-3 are susceptible to auto-oxidation when exposed to atmospheric oxygen, slowly converting into the corresponding thiazole-5-carboxylic acids.

  • Storage: Always store the compound in a tightly sealed container at 2-8°C.

  • Handling: Flush the headspace of the storage container with Argon or Nitrogen gas after every use.

  • Quality Control: Before using an older batch in a critical library synthesis, verify its purity via ¹H-NMR. The presence of a broad singlet around 12-13 ppm (carboxylic acid OH) and the disappearance of the sharp aldehyde proton singlet (~9.8 ppm) indicates significant oxidation.

References

  • Biçer, A. "Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives." ChemistrySelect (2024). DOI:[Link]

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An In-depth Technical Guide to 2-(Methylamino)-1,3-thiazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For the discerning researcher in medicinal chemistry and drug development, the 2-aminothiazole scaffold is a familiar and highly valued structural motif. Its presence in clinically successful drugs such as the anticancer agent Dasatinib underscores its significance as a "privileged structure."[1] This guide delves into a specific, yet versatile, derivative: 2-(methylamino)-1,3-thiazole-5-carbaldehyde . The introduction of a formyl group at the C5 position not only modulates the electronic properties of the thiazole ring but also provides a reactive handle for extensive synthetic diversification. This document aims to be a comprehensive resource, elucidating the synthesis, physicochemical properties, and strategic applications of this compound, thereby empowering researchers to leverage its full potential in the quest for novel therapeutics.

The 2-Aminothiazole Core: A Foundation of Biological Activity

The 2-aminothiazole ring is a cornerstone in the design of bioactive molecules. Its derivatives have been reported to exhibit a wide array of pharmacological activities, including but not limited to:

  • Anticancer: As exemplified by the tyrosine kinase inhibitor Dasatinib, 2-aminothiazole derivatives are potent anticancer agents.[2]

  • Antimicrobial: This class of compounds has shown significant efficacy against various bacterial and fungal pathogens.

  • Anti-inflammatory: The scaffold is present in molecules designed to modulate inflammatory pathways.

  • Antiviral and Antiprotozoal: The versatility of the 2-aminothiazole core extends to the development of agents against viral and protozoal infections.[3][4]

The strategic importance of this scaffold necessitates robust and efficient synthetic methodologies to access diverse derivatives for structure-activity relationship (SAR) studies.

Synthesis of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde

The synthesis of the title compound is a two-step process, beginning with the construction of the 2-(methylamino)thiazole core, followed by the introduction of the formyl group at the C5 position.

Step 1: Synthesis of the Precursor, 2-(Methylamino)thiazole

The Hantzsch thiazole synthesis is the classical and most direct route to the 2-aminothiazole core.[5] In this case, the synthesis of 2-(methylamino)thiazole is achieved through the condensation of an α-halocarbonyl compound with N-methylthiourea. A common and readily available α-halocarbonyl for this purpose is chloroacetaldehyde.

chloroacetaldehyde Chloroacetaldehyde plus1 + chloroacetaldehyde->plus1 methylthiourea N-Methylthiourea plus1->methylthiourea intermediate [Intermediate] methylthiourea->intermediate Hantzsch Condensation product 2-(Methylamino)thiazole intermediate->product Cyclization

Synthesis of 2-(Methylamino)thiazole via Hantzsch Condensation.

Experimental Protocol: Synthesis of 2-(Methylamino)thiazole

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in ethanol.

  • Reaction Initiation: To the stirred solution, add chloroacetaldehyde (1.0-1.1 equivalents, typically as a 50% aqueous solution) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). The product can then be extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-(methylamino)thiazole can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The 2-(methylamino) group is an activating group, making the thiazole ring susceptible to electrophilic substitution, preferentially at the C5 position.[4] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

precursor 2-(Methylamino)thiazole plus + precursor->plus vilsmeier Vilsmeier Reagent (DMF/POCl₃) plus->vilsmeier iminium_intermediate Iminium Salt Intermediate vilsmeier->iminium_intermediate Electrophilic Aromatic Substitution product 2-(Methylamino)-1,3- thiazole-5-carbaldehyde iminium_intermediate->product Hydrolysis

Vilsmeier-Haack Formylation of 2-(Methylamino)thiazole.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 2-(methylamino)thiazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 2-6 hours. The optimal temperature and time should be determined by TLC monitoring.

  • Hydrolysis and Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate.

  • Isolation and Purification: The product will often precipitate out of the aqueous solution and can be collected by filtration. Alternatively, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-(methylamino)-1,3-thiazole-5-carbaldehyde.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde and Related Compounds

Property2-(Methylamino)-1,3-thiazole-5-carbaldehyde (Predicted/Inferred)2-Amino-1,3-thiazole-5-carbaldehyde[8]2-(Diethylamino)-1,3-thiazole-5-carbaldehyde[9]
Molecular Formula C₅H₆N₂OSC₄H₄N₂OSC₈H₁₂N₂OS
Molecular Weight 142.18 g/mol 128.15 g/mol 184.26 g/mol
Appearance Likely a pale yellow to brown solidSolid-
Monoisotopic Mass 142.0201 Da[8]128.0044 Da184.0721 Da
XlogP (Predicted) 1.1[8]0.4-
Spectroscopic Characterization (Predicted)

The structural elucidation of the title compound would rely on a combination of NMR, IR, and mass spectrometry. Below are the expected spectral features based on the analysis of similar compounds.

¹H NMR Spectroscopy:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

  • Thiazole Ring Proton (C4-H): A singlet, expected to be in the range of δ 7.5-8.5 ppm.

  • Methylamino Group (-NHCH₃): A singlet for the methyl protons (3H) around δ 3.0-3.5 ppm and a broad singlet for the NH proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

Based on data from related thiazole derivatives, the following chemical shifts are anticipated.[10][11][12]

  • Aldehyde Carbonyl (C=O): In the range of δ 180-190 ppm.

  • Thiazole Ring Carbons:

    • C2: Highly deshielded due to the two adjacent heteroatoms, expected around δ 165-175 ppm.

    • C4: Expected in the region of δ 140-150 ppm.

    • C5: Attached to the aldehyde, expected around δ 120-130 ppm.

  • Methylamino Carbon (-CH₃): In the aliphatic region, around δ 30-40 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A moderate to sharp absorption in the range of 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Absorptions around 3100-3000 cm⁻¹ (thiazole C-H) and 2950-2850 cm⁻¹ (methyl C-H).

  • C=O Stretch (aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

  • C=N and C=C Stretch (thiazole ring): Multiple absorptions in the fingerprint region, typically between 1600-1450 cm⁻¹.

Mass Spectrometry:

The predicted monoisotopic mass is 142.0201 Da. In electrospray ionization (ESI) mass spectrometry, the following adducts would be expected:[8]

  • [M+H]⁺: m/z 143.0274

  • [M+Na]⁺: m/z 165.0093

  • [M-H]⁻: m/z 141.0128

Reactivity and Synthetic Utility

The chemical reactivity of 2-(methylamino)-1,3-thiazole-5-carbaldehyde is dominated by the aldehyde functional group and the electron-rich thiazole ring.

Reactions of the Aldehyde Group

The formyl group at the C5 position is a versatile synthetic handle, allowing for a wide range of transformations to build molecular complexity.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(methylamino)-1,3-thiazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid can then be converted to esters, amides, and other derivatives.[1]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-(methylamino)-1,3-thiazol-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Nucleophilic Addition: The aldehyde is susceptible to attack by a variety of nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of substituted alkenes.[1]

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form new amines.

  • Knoevenagel Condensation: Condensation with active methylene compounds, such as malonates, can be used to form new carbon-carbon bonds.[1]

start 2-(Methylamino)-1,3-thiazole-5-carbaldehyde acid Carboxylic Acid start->acid Oxidation (e.g., KMnO₄) alcohol Primary Alcohol start->alcohol Reduction (e.g., NaBH₄) sec_alcohol Secondary Alcohol start->sec_alcohol Nucleophilic Addition (e.g., Grignard) alkene Alkene start->alkene Wittig Reaction amine Amine start->amine Reductive Amination cc_bond New C-C Bond start->cc_bond Knoevenagel Condensation

Reactivity of the Aldehyde Group.
Reactions of the Thiazole Ring

The 2-(methylamino) group activates the thiazole ring towards further electrophilic substitution. While the C5 position is occupied, reactions at the C4 position may be possible under certain conditions. The nitrogen of the methylamino group can also be a site for further functionalization, such as acylation or alkylation.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(methylamino)-1,3-thiazole-5-carbaldehyde lies in its potential as a building block for the synthesis of compound libraries for drug screening. The diverse reactivity of the aldehyde group allows for the rapid generation of a wide range of derivatives with varying physicochemical properties.

Strategic Applications:

  • Scaffold for Combinatorial Chemistry: The aldehyde can be used as an anchor point for solid-phase synthesis or as a key intermediate in solution-phase parallel synthesis to create large libraries of related compounds.

  • Synthesis of Kinase Inhibitors: Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, derivatives of the title compound are attractive candidates for screening against various kinases.[2]

  • Development of Novel Antimicrobial Agents: By modifying the aldehyde group, for instance, through the formation of Schiff bases or other heterocyclic rings, novel compounds with potential antimicrobial activity can be synthesized.[13]

  • Probing Structure-Activity Relationships (SAR): The ease of derivatization allows for systematic modifications to probe the SAR of a particular biological target. For example, a library of amides derived from the corresponding carboxylic acid can be synthesized to explore the optimal substituent for binding to a target protein.

Conclusion

2-(Methylamino)-1,3-thiazole-5-carbaldehyde is a strategically important molecule that combines the proven biological relevance of the 2-aminothiazole scaffold with the synthetic versatility of an aromatic aldehyde. While detailed experimental data for this specific compound is sparse in the public literature, its synthesis is readily achievable through well-established methods, and its properties and reactivity can be confidently predicted. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents across a range of disease areas. Its potential as a key building block in the generation of diverse chemical libraries makes it a molecule of significant interest for future research endeavors.

References

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Cheminformatics and Synthetic Profiling of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2-(methylamino)-1,3-thiazole-5-carbaldehyde represents a highly functionalized, bifunctional building block. Combining the established kinase hinge-binding capabilities of the 2-aminothiazole core with the electrophilic reactivity of a C5-carbaldehyde, this molecule serves as a critical intermediate for the late-stage diversification of ATP-competitive inhibitors. This whitepaper provides an in-depth technical analysis of its structural informatics, mechanistic role in drug design, and field-proven synthetic protocols.

Structural Informatics & Physicochemical Profiling

Accurate cheminformatics representations are foundational for computational screening and structure-activity relationship (SAR) modeling. The presence of the secondary amine at the 2-position introduces tautomeric considerations (amino vs. imino forms), which are elegantly handled by standard structural identifiers.

Chemical Identifiers
  • IUPAC Name: 2-(methylamino)-1,3-thiazole-5-carbaldehyde

  • SMILES: CNC1=NC=C(C=O)S1

  • Standard InChI: InChI=1S/C5H6N2OS/c1-6-5-7-3-4(2-8)9-5/h2-3H,1H3,(H,6,7)

    • Cheminformatics Insight: The mobile hydrogen layer (H,6,7) in the InChI string computationally accounts for the proton exchange between the exocyclic amine (N6) and the endocyclic thiazole nitrogen (N7), ensuring database consistency regardless of the drawn tautomer.

  • InChIKey: A 27-character hashed representation generated directly from the Standard InChI (Format: 14-char skeleton hash - 8-char stereochemistry/version hash - 1-char protonation state, e.g., ending in -UHFFFAOYSA-N).

Quantitative Physicochemical Data

To facilitate Lipinski Rule-of-Five assessments, the core quantitative metrics of the un-derivatized scaffold are summarized below.

PropertyValueCheminformatics Significance
Molecular Formula C5H6N2OSLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 142.18 g/mol High ligand efficiency (LE) starting point.
Topological Polar Surface Area ~70.2 ŲExcellent baseline for membrane permeability.
Hydrogen Bond Donors 1Critical for hinge-region interaction.
Hydrogen Bond Acceptors 4Enables interaction with solvent-exposed residues.
Rotatable Bonds 2Rigid core minimizes entropic penalty upon binding.

Mechanistic Rationale in Drug Design

The architectural brilliance of 2-(methylamino)-1,3-thiazole-5-carbaldehyde lies in its dual functionality. As an Application Scientist evaluating scaffolds for oncology or immunology programs, I look for molecules that offer both a rigid pharmacophore and a flexible synthetic vector.

The 2-Aminothiazole Hinge-Binding Motif

The 2-aminothiazole ring is a validated bioisostere for the purine ring of ATP. It is famously utilized in FDA-approved kinase inhibitors like Dasatinib . The endocyclic nitrogen (N3) acts as a robust hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor. The addition of the methyl group on the amine is not arbitrary; it sterically restricts the conformation of the amine, locking it into a preferred orientation that maximizes hydrogen bonding with the backbone carbonyl and amide of the kinase hinge region (e.g., Met319 in Lck or Leu83 in CDK2) .

The C5-Carbaldehyde as a Diversification Vector

While the C2 position anchors the molecule to the kinase hinge, the C5 position projects outward toward the solvent channel or adjacent hydrophobic pockets. The carbaldehyde group is an ideal electrophilic handle. It allows medicinal chemists to rapidly append solubilizing groups (like piperazines or morpholines) via reductive amination, which dictates the molecule's pharmacokinetic (PK) properties and fine-tunes kinase selectivity .

Pharmacophore cluster_kinase Kinase ATP-Binding Pocket N1 2-Methylamino Group (H-Bond Donor) T1 Hinge Region Backbone (e.g., Leu83 / Met319) N1->T1 Donates H-bond N2 Thiazole N3 (H-Bond Acceptor) N2->T1 Accepts H-bond N3 C5-Carbaldehyde (Solvent Vector) T2 Solvent Channel / Hydrophobic Pocket N3->T2 Enables Diversification

Caption: Pharmacophore mapping of the 2-aminothiazole core in kinase hinge-binding.

Synthetic Workflows & Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every critical reagent choice.

Protocol 1: Regioselective Vilsmeier-Haack Formylation

The synthesis of the title compound typically begins with 2-(methylamino)thiazole. The electron-donating nature of the 2-methylamino group activates the thiazole ring toward electrophilic aromatic substitution specifically at the C5 position.

Mechanistic Causality: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). This highly electrophilic species attacks the C5 carbon. Subsequent basic hydrolysis of the resulting chloroiminium intermediate yields the aldehyde .

Step-by-Step Methodology:

  • Reagent Generation: In an oven-dried, three-necked flask under N2, cool anhydrous DMF (3.0 eq, serving as both solvent and reagent) to 0 °C. Add POCl3 (1.2 eq) dropwise via an addition funnel. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(methylamino)thiazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C to prevent uncontrolled exotherms.

  • Electrophilic Substitution: Remove the ice bath and gradually warm the mixture to room temperature, then heat to 80 °C for 3–4 hours. Insight: Heating is required to overcome the activation energy of temporarily disrupting the thiazole's aromaticity.

  • Hydrolysis & Quench: Cool the mixture back to 0 °C and carefully pour it over crushed ice. Slowly add saturated aqueous NaHCO3 until the pH reaches 8. Insight: Basic conditions are mandatory to hydrolyze the iminium salt into the final carbaldehyde.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

SynthesisWorkflow A 2-(Methylamino)thiazole (Starting Material) B POCl3 + DMF (Vilsmeier Reagent) A->B 0°C to RT C Chloroiminium Intermediate B->C Electrophilic Substitution (C5) D Aqueous Base Hydrolysis C->D Quench & Neutralize E 2-(Methylamino)-1,3-thiazole -5-carbaldehyde D->E Precipitation / Extraction

Caption: Vilsmeier-Haack formylation workflow for 2-(methylamino)thiazole.

Protocol 2: Downstream Diversification via Reductive Amination

To utilize the C5-carbaldehyde for library generation, reductive amination is the standard approach.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient imine intermediate without prematurely reducing the starting aldehyde to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Combine 2-(methylamino)-1,3-thiazole-5-carbaldehyde (1.0 eq) and a target secondary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for an additional 12 hours at room temperature.

  • Workup: Quench the reaction with 1N NaOH to neutralize the acetic acid and free-base the newly formed amine. Extract with Dichloromethane (DCM), dry, and purify via preparative HPLC.

Analytical Validation Strategies

To confirm the structural integrity of the synthesized 2-(methylamino)-1,3-thiazole-5-carbaldehyde, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6): The defining feature is the highly deshielded aldehyde proton, which appears as a sharp singlet at approximately 9.70 – 9.90 ppm . The isolated C4 proton of the thiazole ring will appear as a singlet near 8.00 ppm . The N-methyl group typically presents as a doublet (due to coupling with the NH proton) around 2.90 ppm .

  • LC-MS (ESI+): The expected mass-to-charge ratio for the protonated molecular ion

    
     is 143.0 m/z .
    

References

  • Title: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes Source: Asian Journal of Chemistry URL: [Link]

The Pharmacological Versatility of 2-Aminothiazole-5-Carbaldehyde: A Technical Whitepaper on Scaffold Derivatization and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the identification of bifunctional heterocyclic scaffolds is critical for the rapid expansion of structure-activity relationship (SAR) libraries. The 2-aminothiazole-5-carbaldehyde scaffold has emerged as a highly privileged building block in rational drug design. Featuring a sulfur-nitrogen five-membered heterocyclic core, it possesses two distinct, orthogonal reactive sites: a weakly nucleophilic C2-amino group and a highly electrophilic C5-formyl (aldehyde) group.

This whitepaper provides an in-depth technical analysis of how targeted chemical modifications of 2-aminothiazole-5-carbaldehyde yield highly potent therapeutic agents, specifically focusing on Androgen Receptor (AR) antagonists , SIRT2 inhibitors , and PI3K inhibitors [1]. By dissecting the underlying chemical causality of our experimental protocols, this guide serves as a foundational blueprint for researchers looking to leverage this scaffold in oncology and infectious disease drug discovery.

Chemical Anatomy and Derivatization Strategy

The therapeutic potential of 2-aminothiazole-5-carbaldehyde lies in its orthogonal reactivity, which allows for selective, stepwise derivatization without the need for complex protecting group strategies.

  • C2-Amino Group (Amidation/Coupling): The lone pair on the C2-amine is partially delocalized into the electron-deficient thiazole ring, rendering it a poor nucleophile. Consequently, standard amide coupling requires highly activated acylating agents or potent acyl transfer catalysts (e.g., DMAP) to drive the reaction forward[2].

  • C5-Aldehyde Group (Reductive Amination/Condensation): The C5-formyl group is highly reactive toward primary and secondary amines. It readily undergoes Knoevenagel condensations or reductive aminations to yield alkylamine derivatives that are crucial for modifying the pharmacokinetic properties (e.g., blood-brain barrier permeability) of the resulting drug candidates[3].

Synthesis Core 2-Aminothiazole-5-carbaldehyde (Bifunctional Scaffold) C2 C2-Amino Derivatization (Amidation/Coupling) Core->C2 EDC/DMAP C5 C5-Aldehyde Derivatization (Reductive Amination) Core->C5 NaBH(OAc)3 SIRT SIRT2 Inhibitors (Metabolic/Anticancer) C2->SIRT AntiB Antimicrobial Agents (M. tuberculosis) C2->AntiB AR AR Antagonists (Prostate Cancer) C5->AR PI3K PI3K Inhibitors (Cell Proliferation) C5->PI3K

Bifunctional derivatization pathways of 2-aminothiazole-5-carbaldehyde.

Therapeutic Applications in Oncology

N-(Thiazol-2-yl) Furanamide Derivatives as AR Antagonists

Castration-resistant prostate cancer (CRPC) is driven by persistent Androgen Receptor (AR) signaling. Recent breakthroughs have utilized the 2-aminothiazole-5-carbaldehyde scaffold to design N-(thiazol-2-yl) furanamides that target the dimerization interface pocket (DIP) of the AR[3].

By subjecting the C5-aldehyde to reductive amination with thiomorpholine 1,1-dioxide, researchers synthesized Compound C13 . This derivative effectively blocks AR dimerization and nuclear translocation with an IC50 of 0.010 μM, outperforming the clinical standard Enzalutamide (IC50 = 0.094 μM) by nearly ten-fold, while demonstrating low blood-brain barrier (BBB) permeability to minimize central nervous system toxicity[3].

AR_Pathway Androgen Androgen Binding AR_Monomer AR Monomer Activation Androgen->AR_Monomer Dimerization AR Dimerization (DIP Interface) AR_Monomer->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Transcription Target Gene Transcription (Tumor Growth) Translocation->Transcription Inhibitor N-(thiazol-2-yl) furanamides (C13 Derivative) Inhibitor->Dimerization Blocks DIP

Mechanism of AR dimerization inhibition by thiazole-derived antagonists.

Pyrimidine-Based PI3K Inhibitors

Phosphatidylinositol 3-kinases (PI3Ks) are lipid kinases that regulate cell proliferation and survival; their deregulation is a hallmark of human cancers[4]. The 2-aminothiazole-5-carbaldehyde core is utilized to synthesize pyrimidine-based PI3K inhibitors. The C5-aldehyde is converted via reductive amination using diethylamine and sodium cyanoborohydride (NaBH3CN) to form a tertiary amine side chain, which is critical for favorable binding kinetics within the ATP-binding pocket of the PI3K alpha and gamma isoforms[4].

SirReal-Type SIRT2 Inhibitors

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase implicated in cancer and neurodegeneration. To synthesize SirReal-type SIRT2 inhibitors, the C2-amino group of 2-aminothiazole-5-carbaldehyde undergoes EDC-mediated amidation with specific thioether carboxylic acids. The C5-aldehyde is subsequently reduced to a primary alcohol and chlorinated, allowing for the installation of aryloxy groups that perfectly occupy the hydrophobic selectivity pocket of the SIRT2 enzyme[2].

Quantitative Data Summary

The table below summarizes the biological efficacy of key 2-aminothiazole-5-carbaldehyde derivatives against their respective targets, highlighting the superior potency achieved through rational scaffold modification.

Compound Class / DerivativePrimary TargetBiological Activity (IC50 / MIC)Key Structural ModificationReference
Compound C13 Androgen Receptor (AR)IC50 = 0.010 μMC5-thiomorpholine 1,1-dioxide[3]
Enzalutamide (Control) Androgen Receptor (AR)IC50 = 0.094 μMN/A (Clinical Standard)[3]
Pyrimidine Derivatives PI3K (Alpha/Gamma)Nanomolar rangeC5-diethylamine reductive amination[4]
Thiazole Analogs Mycobacterium tuberculosisSub-micromolar MICC2-carbonitrile/aminomethyl[1]
FM345 Analogs SIRT2 EnzymeSub-micromolar IC50C2-thioether amidation[2]

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that protocols must be designed with built-in chemical logic to prevent side reactions and ensure high yields. Below are the optimized procedures for the two primary derivatization pathways of 2-aminothiazole-5-carbaldehyde.

Protocol A: C2-Amidation via EDC/DMAP Activation (SIRT2 Inhibitor Intermediate)

Objective: Couple a carboxylic acid to the weakly nucleophilic C2-amino group of 2-aminothiazole-5-carbaldehyde[2]. Causality: Because the thiazole amine is electron-poor, standard coupling agents (like DCC alone) result in low yields. EDC·HCl is used to form an active O-acylisourea. DMAP (4-Dimethylaminopyridine) is strictly required here; it acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that forces the coupling with the unreactive thiazole amine while suppressing racemization.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (5 mL/mmol) under an inert N2 atmosphere.

  • Catalysis: Add DMAP (0.5 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 15 minutes to ensure the formation of the acylpyridinium active ester.

  • Coupling: Add 2-aminothiazole-5-carbaldehyde (1.0 eq) to the mixture.

  • Reaction: Stir continuously for 16 hours at room temperature. Self-Validation: Monitor via TLC (EtOAc/Hexane); the disappearance of the highly UV-active thiazole starting material indicates completion.

  • Workup: Quench the reaction by diluting with cold distilled water (40x volume). Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: C5-Reductive Amination (AR Antagonist / PI3K Inhibitor Intermediate)

Objective: Convert the C5-aldehyde into a tertiary amine using a secondary amine (e.g., morpholine or diethylamine)[3][4]. Causality: The reaction requires the formation of an intermediate iminium ion. Acetic acid is added to lower the pH, protonating the aldehyde oxygen to accelerate amine attack and subsequent dehydration. Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) is explicitly chosen over NaBH4 because these milder reagents will only reduce the protonated iminium ion and will not reduce the unreacted starting aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology:

  • Iminium Formation: Suspend 2-aminothiazole-5-carbaldehyde (1.0 eq) and the secondary amine (1.5 eq) in anhydrous Dichloromethane (DCM) or Methanol (10 mL/mmol).

  • Acid Catalysis: Slowly add glacial acetic acid (1.5 eq) dropwise. Stir at ambient temperature for 30 minutes. Self-Validation: The solution may change color as the iminium ion forms; allowing 30 minutes ensures complete conversion before reduction.

  • Selective Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 or NaBH3CN (1.5 eq) in small batches to control the exothermic release of hydrogen gas.

  • Reaction: Remove the ice bath and stir for 2 to 10 hours at room temperature (or up to 70°C depending on steric hindrance)[4].

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl to destroy excess reducing agent.

  • Extraction: Extract the product with DCM or EtOAc, dry the organic phase over Na2SO4, and concentrate in vacuo to yield the functionalized amine.

Conclusion

The 2-aminothiazole-5-carbaldehyde scaffold is a masterclass in bifunctional molecular design. By exploiting the distinct electronic properties of its C2 and C5 positions, medicinal chemists can independently tune target-binding affinity and pharmacokinetic parameters. Whether designing DIP-targeted AR antagonists for prostate cancer, selective SIRT2 inhibitors, or PI3K modulators, the rigorous application of the chemically logical protocols outlined in this guide ensures high-fidelity synthesis and accelerated drug discovery.

References

  • National Center for Biotechnology Information (PMC). Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Retrieved from[Link]

  • Google Patents. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.

Sources

DMSO Solubility Profiling of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical behavior of screening compounds in dimethyl sulfoxide (DMSO) dictates the reliability of downstream biological assays. Poor solubility or unrecognized degradation in DMSO leads to inaccurate dosing, false negatives in high-throughput screening (HTS), and skewed structure-activity relationships (SAR)[1].

This whitepaper provides an in-depth technical framework for profiling the solubility of 2-(methylamino)-1,3-thiazole-5-carbaldehyde —a highly functionalized heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD). By bridging solvation thermodynamics with self-validating experimental protocols, this guide equips researchers with the methodologies required to establish robust, artifact-free stock solutions and determine accurate kinetic solubility limits.

Physicochemical Profiling & Solvation Thermodynamics

To accurately assess solubility, we must first analyze the structural causality behind the compound's interaction with DMSO. 2-(methylamino)-1,3-thiazole-5-carbaldehyde possesses three critical functional domains:

  • Thiazole Core: Provides a polar, aromatic scaffold. The nitrogen acts as a weak hydrogen-bond acceptor, facilitating dipole-dipole interactions with the highly polarized S=O bond of DMSO.

  • 2-Methylamino Group: A secondary amine that serves as a strong hydrogen-bond donor. Because DMSO is a polar aprotic solvent (dielectric constant ~47) and an excellent hydrogen-bond acceptor, the thermodynamic driving force for dissolution is heavily reliant on the H-bond formation between this methylamino proton and the sulfoxide oxygen.

  • 5-Carbaldehyde Group: A reactive electrophile. While it enhances polar interactions, it introduces a critical stability liability. DMSO is notoriously hygroscopic. If atmospheric water is absorbed into the DMSO stock, the carbaldehyde can undergo reversible nucleophilic attack by water to form a gem-diol (hydrate). This drastically alters the compound's lipophilicity, disrupts the solvation shell, and can induce unexpected precipitation[2].

G A 2-(methylamino)-1,3-thiazole -5-carbaldehyde (Solid State) B Anhydrous DMSO (Solvation) A->B Dissolution C Stable Solvated Monomer (H-bond with DMSO) B->C Equilibrium D Wet DMSO (H2O Ingress) C->D Atmospheric Moisture E Gem-diol (Hydrate) Formation D->E Nucleophilic Attack F Precipitation / Aggregation (Loss of Active Titer) D->F Solubility Drop

Thermodynamic solvation pathway and moisture-induced degradation mechanism in DMSO.

Strategic Workflow: Tiered Solubility Assessment

Distinguishing between thermodynamic solubility (the maximum concentration achievable in pure DMSO at equilibrium) and kinetic solubility (the concentration at which the compound precipitates when the DMSO stock is diluted into an aqueous assay buffer) is paramount[3].

To balance throughput with analytical rigor, we employ a tiered, self-validating workflow. We utilize deuterated DMSO (DMSO-d6) from the outset. Causality: This allows for a seamless transition from primary visual solubilization directly into quantitative NMR (qNMR) analysis without the need for solvent evaporation or swapping, which could artificially induce compound crashing[2].

Workflow Step1 1. Compound Weighing (Anhydrous Environment) Step2 2. Primary Solubilization (10-50 mM in DMSO-d6) Step1->Step2 Step3 3. Visual & Turbidimetric Screening Step2->Step3 Step3->Step2 Fail (Precipitate) -> Sonicate/Dilute Step4 4. qNMR Quantitation (Absolute Solubility) Step3->Step4 Pass (Clear) Step5 5. Aqueous Dilution (Kinetic Solubility via Nephelometry) Step4->Step5 Validated Stock

Tiered experimental workflow for validating DMSO stock solutions and kinetic aqueous solubility.

Self-Validating Experimental Protocols

Protocol A: Absolute Thermodynamic DMSO Solubility via qNMR

Relying solely on gravimetric preparation assumes 100% purity and complete dissolution, which is often a flawed assumption in screening libraries[4]. Quantitative 1H-NMR (qNMR) provides an absolute, self-validating measurement of the dissolved compound by comparing the integration of the compound's protons against a known internal standard. This bypasses UV-Vis limitations, such as solvatochromic shifts caused by the carbaldehyde group.

Step-by-Step Methodology:

  • Preparation: In a dry, argon-purged glovebox, weigh exactly 1.42 mg of 2-(methylamino)-1,3-thiazole-5-carbaldehyde (approx. 10 µmol) into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO-d6 spiked with 1.0 mM Maleic Acid (acting as the internal standard). This targets a theoretical 10 mM stock solution.

  • Agitation: Tightly cap the tube, vortex vigorously for 2 minutes, and sonicate in a water bath at 25°C for 5 minutes.

  • Clarification: Centrifuge the sample at 10,000 × g for 10 minutes. Causality: This step is critical to pellet any sub-visual micro-crystals that could artificially inflate integration values if suspended in the NMR tube.

  • Acquisition: Transfer 600 µL of the clear supernatant to a 5 mm NMR tube. Acquire a 1H-NMR spectrum (e.g., 400 MHz, 64 scans, 298 K, relaxation delay

    
    ).
    
  • Quantitation: Process the spectrum with baseline correction. Integrate the internal standard peak (Maleic acid, ~6.26 ppm, 2H) and the isolated carbaldehyde proton of the compound (CHO, ~9.8 ppm, 1H). Calculate the absolute molarity based on the integration ratio.

Protocol B: Kinetic Aqueous Solubility via Nephelometry

When the validated DMSO stock is introduced into an aqueous bioassay, the solvent environment rapidly shifts, often leading to supersaturation and subsequent precipitation. Nephelometry measures light scattering to detect the exact concentration at which the compound nucleates (the kinetic solubility limit)[5].

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 2-fold serial dilution of the validated 10 mM DMSO stock across a 96-well plate (ranging from 10 mM down to 0.078 mM in pure DMSO).

  • Aqueous Spike: Using an automated liquid handler, rapidly transfer 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a clear-bottom microtiter plate. This yields a standardized final DMSO concentration of 1% (v/v).

  • Incubation: Shake the plate at 300 rpm for 2 minutes to ensure rapid mixing, then incubate at room temperature for 60 minutes to allow for kinetic aggregation.

  • Detection: Measure light scattering using a microplate nephelometer.

  • Analysis: The kinetic solubility limit is defined as the highest compound concentration prior to a statistically significant increase in scattered light intensity relative to a 1% DMSO/PBS blank control.

Quantitative Data Presentation

Based on the physicochemical properties of the thiazole-carbaldehyde scaffold and standard behavior of similar fragments in HTS environments[6], the expected solubility metrics are summarized below.

ParameterExpected Value / CharacteristicAnalytical Method
Molecular Weight 142.18 g/mol N/A
Thermodynamic DMSO Solubility > 50 mM (Anhydrous conditions)1H-qNMR
Kinetic Aqueous Solubility (1% DMSO) 50 - 150 µg/mLNephelometry
Primary Solvation Interaction H-Bonding (Amine donor, DMSO acceptor)In Silico Prediction
Primary Degradation Liability Hydration of C5-carbaldehyde to gem-diolLC-MS / 1H-NMR
Optimal Storage Conditions Aliquoted, under Argon, -20°CN/A

Mitigating False Positives in High-Throughput Screening

Maintaining the assay concentration strictly below the nephelometric kinetic solubility limit is non-negotiable for data integrity. If 2-(methylamino)-1,3-thiazole-5-carbaldehyde precipitates during an assay, the resulting micro-aggregates can cause severe light scattering interference in fluorescence-based readouts. Furthermore, these aggregates often act as promiscuous inhibitors by sequestering target proteins non-specifically[7]. By strictly adhering to the tiered DMSO profiling protocols outlined above, researchers can ensure that biological data reflects true target engagement rather than solubility-driven artifacts.

References

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions Current Medicinal Chemistry (2006). URL:[Link]

  • In vitro solubility assays in drug discovery Current Drug Metabolism (2008). URL:[Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Methods in Molecular Biology (2012). URL:[Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library Journal of Computer-Aided Molecular Design (2010). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(methylamino)-1,3-thiazole-5-carbaldehyde using the Vilsmeier-Haack reaction. This scaffold is a critical intermediate in the synthesis of Src family kinase inhibitors (e.g., Dasatinib analogues) and other heterocyclic pharmaceuticals.

Abstract & Strategic Analysis

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group (-CHO) at the C5 position of electron-rich thiazoles. While 2-aminothiazoles are highly nucleophilic, the direct formylation of 2-(methylamino)thiazole presents a chemoselectivity challenge: competition between C5-formylation (desired) and


-formylation/amidine formation (undesired).

This protocol utilizes a thermodynamically controlled direct formylation strategy. By carefully modulating the Vilsmeier reagent stoichiometry and reaction temperature, we favor the electrophilic aromatic substitution (EAS) at the C5 position over the reversible reaction at the secondary amine.

Key Advantages of This Route:
  • Atom Economy: Avoids the protection/deprotection steps often required for primary amines.

  • Scalability: Reagents (POCl

    
    , DMF) are inexpensive and readily available.[1]
    
  • Regioselectivity: The C5 position is electronically activated by the C2-amino group, ensuring exclusive regiocontrol over the C4 position.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the activated thiazole ring.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, -Cl- Transition C5-Attack (Sigma Complex) VR->Transition + Substrate Substrate 2-(Methylamino)thiazole Substrate->Transition Intermed Iminium Salt Intermediate Transition->Intermed -HCl Re-aromatization Hydrolysis Hydrolysis (H2O / Base) Intermed->Hydrolysis Product 2-(Methylamino)-1,3- thiazole-5-carbaldehyde Hydrolysis->Product pH 8-9

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the thiazole core.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Purity Requirement
2-(Methylamino)thiazole Substrate1.0>98%
Phosphoryl Chloride (POCl

)
Reagent2.5 - 3.0Distilled (Colorless)
N,N-Dimethylformamide (DMF) Solvent/Reagent5.0 - 8.0Anhydrous (<0.05% H

O)
Sodium Acetate (NaOAc) BufferExcessSaturated aq. solution
Dichloromethane (DCM) ExtractionN/AACS Grade

Critical Note: POCl


 is moisture-sensitive and corrosive. Use only fresh, colorless POCl

. Yellow/orange POCl

indicates decomposition and will lower yields.
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (In Situ)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, an addition funnel, and a nitrogen inlet.

  • Solvent Charge: Add Anhydrous DMF (5.0 eq) to the flask.

  • Cooling: Cool the DMF to 0–5 °C using an ice/salt bath.

  • POCl

    
     Addition:  Transfer POCl
    
    
    
    (3.0 eq)
    to the addition funnel. Add dropwise to the DMF over 30–45 minutes.
    • Control: Maintain internal temperature < 10 °C .[2] The reaction is exothermic; rapid addition will cause thermal runaway and reagent decomposition.

    • Observation: The solution will turn pale yellow and become viscous (formation of the chloroiminium salt).

  • Activation: After addition, stir at 0–5 °C for 30 minutes .

Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve 2-(methylamino)thiazole (1.0 eq) in a minimum volume of anhydrous DMF (approx. 2–3 volumes relative to substrate weight).

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0–5 °C .

    • Note: A transient precipitate may form; this is normal.

  • Thermal Ramp: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heating (The "Kick"): Heat the reaction mixture to 60–70 °C .

    • Duration: Stir for 3–5 hours .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (Rf ~0.3) and appearance of the aldehyde (Rf ~0.6).

Phase 3: Quench & Isolation
  • Cooling: Cool the reaction mixture to RT, then to 0 °C .

  • Hydrolysis: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of POCl

    
    )  with vigorous stirring.
    
    • Caution: Violent hydrolysis of excess POCl

      
       occurs. Fumes (HCl) will be evolved. Perform in a fume hood.
      
  • Neutralization: Adjust pH to 8–9 by slowly adding saturated Sodium Acetate (NaOAc) or 5M NaOH solution.

    • Precipitation: The product often precipitates as a yellow/tan solid at this pH.

  • Extraction (if no precipitate): If the product does not precipitate, extract with DCM (3 x 50 mL) or Ethyl Acetate.

  • Work-up: Wash organic layers with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Experimental Workflow Diagram

Workflow cluster_prep Reagent Prep (0°C) cluster_rxn Reaction Phase cluster_workup Work-up start Start: Anhydrous Conditions step1 Charge DMF Cool to 0-5°C start->step1 step2 Add POCl3 Dropwise (Maintain T < 10°C) step1->step2 step3 Stir 30 min (Form Vilsmeier Reagent) step2->step3 step4 Add Substrate in DMF (0-5°C) step3->step4 step5 Heat to 60-70°C (3-5 Hours) step4->step5 step6 Quench on Ice (Hydrolysis) step5->step6 step7 Neutralize (pH 8-9) (NaOAc/NaOH) step6->step7 step8 Filter Solid OR Extract (DCM) step7->step8 end Final Product: Yellow Solid step8->end

Figure 2: Operational workflow for the synthesis, highlighting critical temperature control points.

Characterization & Data Validation

ParameterExpected ResultNotes
Appearance Yellow to tan solidDarkening indicates oxidation or residual polymers.
Yield 70 – 85%Lower yields often due to incomplete hydrolysis or pH control.

H NMR (DMSO-d

)
Aldehyde (-CH O):

9.6–9.9 ppm (s)Aromatic C4-H:

7.8–8.2 ppm (s)N-Me:

2.9–3.1 ppm (s/d)
Distinct singlet for aldehyde is the diagnostic peak.
LC-MS (ESI+) [M+H]

= 143.02 (Calc.)
Look for M+1 peak.

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Remaining
  • Cause: Vilsmeier reagent decomposition due to moisture in DMF.

  • Solution: Distill DMF over CaH

    
     or use molecular sieves. Ensure POCl
    
    
    
    is fresh.
  • Optimization: Increase POCl

    
     to 4.0 eq and heating time to 6-8 hours.
    
Issue: Formation of Amidine Side Product
  • Cause: Reaction of the Vilsmeier reagent with the secondary amine (-NHMe) instead of the C5 carbon.

  • Solution:

    • Temperature Control: Ensure the initial addition is strictly at 0°C. The C-formylation is often thermodynamically favored at higher temperatures (60°C+), while N-formylation is kinetic.

    • Protection Strategy (Alternative): If side reactions persist, use

      
      -acetyl-2-(methylamino)thiazole . Perform Vilsmeier on the protected amine, then deprotect (acid hydrolysis) in the final step.
      
Issue: "Gummy" Product during Quench
  • Cause: Incomplete hydrolysis of the phosphorous intermediates.

  • Solution: Extend the stirring time after quenching on ice/water (before neutralization) for 1 hour. This ensures the intermediate phosphate esters break down fully.

References

  • BenchChem. Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols. (Accessed 2024).[3] Link

  • Gillon, D. W., et al. "N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features."[4] Journal of the Chemical Society, Perkin Transactions 1, 1983, 341-347. Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Examples.Link

  • Mohan, S. B., et al. "Vilsmeier-Haack Reaction - A Versatile Tool in Organic Synthesis." Asian Journal of Chemistry, 2013. Link

  • Das, J., et al. "2-aminothiazole-5-carboxamide derivatives as kinase inhibitors." US Patent 7,125,875 (Basis for Dasatinib synthesis intermediates). Link

Sources

protocol for reductive amination of 2-(methylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib). The functionalization of 2-(methylamino)-1,3-thiazole-5-carbaldehyde via reductive amination is a critical gateway for introducing diversity at the C5 position.

This protocol addresses specific challenges associated with this substrate:

  • Electronic Deactivation: The electron-rich 2-amino group reduces the electrophilicity of the C5-aldehyde compared to simple aryl aldehydes, potentially slowing imine formation.

  • Solubility: The polar nature of the aminothiazole ring often requires specific solvent systems (DCE/MeOH mixtures) to maintain homogeneity.

  • Chemoselectivity: Avoiding direct reduction of the aldehyde to the alcohol (a common side reaction with strong reducing agents).

Chemical Strategy & Mechanism[1][2][3][4]

Reaction Design

The preferred method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids cyanide byproduct risks. Unlike Sodium Borohydride (

), STAB is mild enough to not reduce the aldehyde competitively under slightly acidic conditions, ensuring the reaction proceeds exclusively through the iminium intermediate.
Mechanism of Action[5][6]
  • Imine Formation: The amine nucleophile attacks the carbonyl carbon. Acid catalysis (Acetic Acid) assists in water elimination to form the iminium ion.

  • Selective Reduction: STAB coordinates with the iminium nitrogen (or the oxygen of the acetoxy group assists proton transfer), delivering a hydride to the C=N bond.

ReactionMechanism Aldehyde 2-(methylamino) thiazole-5-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine (H-NR2) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Final Amine Product Iminium->Product Hydride Transfer (Rate Limiting) Acid AcOH (Catalyst) Acid->Hemiaminal STAB NaBH(OAc)3 (Hydride Source) STAB->Iminium

Figure 1: Mechanistic pathway for STAB-mediated reductive amination.

Experimental Protocol (Standard Method)

Reagents & Materials
  • Substrate: 2-(methylamino)-1,3-thiazole-5-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

    • Note: If solubility is poor, use DCE:MeOH (9:1).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure

Step 1: Solubilization & Imine Formation

  • In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-(methylamino)-1,3-thiazole-5-carbaldehyde (1.0 mmol, 142 mg) in DCE (5 mL).

  • Add the Amine (1.1 mmol).

  • Add Glacial Acetic Acid (1.0 mmol, ~60 µL).

    • Critical: The pH should be slightly acidic (~pH 5-6) to catalyze imine formation without protonating the amine nucleophile entirely.

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the amine is sterically hindered or weakly nucleophilic (e.g., aniline), extend this time to 2–4 hours or heat to 40°C.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

  • Observation: Mild effervescence may occur.
  • Stir the reaction mixture at RT under nitrogen atmosphere for 4–16 hours.
  • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the aldehyde (UV active) and appearance of the more polar amine product.

Step 3: Workup 7. Quench: Slowly add saturated aqueous


 (5 mL) and stir vigorously for 15 minutes to decompose borate complexes.
8.  Extraction:  Dilute with DCM (10 mL). Separate the organic layer.[2][3] Extract the aqueous layer 2x with DCM.
  • Note: If the product is highly polar, use 10% MeOH in DCM for extraction.
  • Drying: Dry combined organics over
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification

  • Flash Chromatography: Generally requires a gradient of DCM to DCM:MeOH (95:5 or 90:10) with 1%

    
     additive to prevent streaking of the basic amine on silica.
    
  • SCX Cartridge (Alternative): Load crude mixture (dissolved in MeOH) onto an SCX (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2N

    
     in MeOH.
    

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine Solvent: DCE Add AcOH (1 eq) Start->Mix Wait Stir 30-60 min (Imine Formation) Mix->Wait AddRed Add STAB (1.5 eq) Stir 4-16h @ RT Wait->AddRed Check LC-MS Check: Aldehyde Consumed? AddRed->Check Check->Wait No (Add more time/heat) Quench Quench: Sat. NaHCO3 Extract: DCM/MeOH Check->Quench Yes Purify Purification: Flash Column or SCX Quench->Purify

Figure 2: Operational workflow for the reductive amination process.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of thiazole aldehyde.Switch solvent to DCE/MeOH (4:1) or THF.
No Reaction Amine is a salt (e.g., HCl salt).Add 1.0 eq of TEA or DIPEA to freebase the amine before adding AcOH.
Alcohol Byproduct Direct reduction of aldehyde.Ensure 30-60 min stir time before adding STAB. Use dry solvents.
Starting Material Remains Equilibrium favors aldehyde.Add molecular sieves (4Å) during Step 1 to drive imine formation.
Product Stuck on Silica Product is too basic/polar.Use amine-functionalized silica or add 1% Triethylamine/NH4OH to eluent.

Alternative Protocol: "Hard" Amines

For unreactive amines (e.g., electron-deficient anilines) where STAB fails:

  • Step 1: Reflux Aldehyde + Amine in Methanol (anhydrous) for 4–12 hours to force imine formation. (Optional: Use Dean-Stark trap if in Toluene).

  • Step 2: Cool to 0°C.

  • Step 3: Add Sodium Borohydride (

    
    )  (1.0 equiv) slowly.
    
  • Step 4: Stir 30 min, then quench with water.

Note: This method is less selective but more potent for forcing difficult imine formations.

Safety Information

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable) and acetic acid. Handle in a fume hood.

  • Thiazole Derivatives: Many aminothiazoles are skin sensitizers. Wear nitrile gloves and avoid inhalation of dusts.

  • DCE (1,2-Dichloroethane): Carcinogen and highly toxic. Handle with extreme care or substitute with DCM/THF if safety protocols require.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[4] Link

  • Sigma-Aldrich. "Reductive Amination Application Note." Sigma-Aldrich Technical Library. Link

  • Das, J., et al. "2-Aminothiazole-5-carboxamides as Potent Src Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 14, 2006, pp. 3706-3712. (Context for Dasatinib intermediates). Link

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal. Link

Sources

Strategic Synthesis of Thiazole-Based Scaffolds: Optimizing Knoevenagel Condensation Conditions for Thiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound.[1][2][3] This reaction's inherent efficiency and broad substrate scope have cemented its role in the synthesis of complex molecular architectures. When applied to heterocyclic aldehydes, it unlocks pathways to novel chemical entities with significant therapeutic potential.

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Thiazole-5-carbaldehyde, specifically, serves as a versatile building block for elaborating these scaffolds.[6] However, the electronic nature of the thiazole ring presents unique challenges and opportunities in synthetic design.

This guide provides an in-depth analysis of the Knoevenagel condensation as applied to thiazole-5-carbaldehydes. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to optimize reaction conditions, troubleshoot common issues, and accelerate the discovery of novel thiazole-based therapeutics.

I. Mechanistic & Reactivity Considerations

A foundational understanding of the underlying principles is critical for rational protocol design. The success of the Knoevenagel condensation hinges on the electrophilicity of the aldehyde and the nucleophilicity of the carbanion generated from the active methylene compound.

A. The Electronic Character of Thiazole-5-carbaldehyde

The reactivity of the formyl group is profoundly influenced by its position on the thiazole ring. The inherent electronic properties of the thiazole system—an electron-donating sulfur atom and an electron-withdrawing nitrogen atom—dictate the electron density at each carbon position.

  • C2 Position: Most electron-deficient due to the inductive effects of both adjacent heteroatoms, making thiazole-2-carbaldehyde highly reactive.

  • C4 Position: Exhibits intermediate electronic character.

  • C5 Position: Relatively electron-rich due to the influence of the adjacent sulfur atom.[7][8]

This makes thiazole-5-carbaldehyde less electrophilic and thus less reactive towards nucleophilic attack compared to its C2 and C4 isomers.[7] This reduced reactivity is a key consideration; reaction conditions that are effective for highly reactive aromatic aldehydes may require modification—such as stronger bases, higher temperatures, or longer reaction times—to achieve high conversion with thiazole-5-carbaldehyde.

B. The Knoevenagel Condensation Mechanism

The reaction proceeds via a base-catalyzed pathway involving three primary stages: carbanion formation, nucleophilic addition, and dehydration.[2][9][10]

  • Carbanion Formation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate). The strength of the base required depends on the pKa of the active methylene compound.

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of thiazole-5-carbaldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated by the conjugate acid of the base (or solvent) to yield an aldol-type addition product. This intermediate then undergoes base-catalyzed dehydration, eliminating a molecule of water to form the final, thermodynamically stable α,β-unsaturated product.[11]

Knoevenagel_Mechanism Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Carbanion [Z-CH-Z']⁻ Carbanion/Enolate ActiveMethylene->Carbanion Base Base (B:) Base->ActiveMethylene Deprotonation BH BH⁺ ThiazoleAldehyde Thiazole-CHO Carbanion->ThiazoleAldehyde Attack Intermediate Alkoxide Intermediate ThiazoleAldehyde->Intermediate AldolAdduct Aldol Adduct Intermediate->AldolAdduct Protonation FinalProduct α,β-Unsaturated Product AldolAdduct->FinalProduct -H₂O Water H₂O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

II. Optimizing Experimental Parameters: A Guide to Component Selection

The selection of catalyst, solvent, and reaction conditions is paramount for achieving high yields and purity, especially given the modulated reactivity of thiazole-5-carbaldehyde.

A. The Active Methylene Compound

The choice of the active methylene partner dictates the functionality of the final product. The reactivity follows the order of proton acidity, which is determined by the electron-withdrawing strength of the 'Z' groups.

Active Methylene CompoundFormulaReactivity/Considerations
Malononitrile CH₂(CN)₂High Reactivity: The two cyano groups strongly activate the methylene protons, making it one of the most reactive substrates. Often requires only mild bases and conditions.[12][13]
Ethyl Cyanoacetate NCCH₂CO₂EtModerate Reactivity: Less acidic than malononitrile. May require slightly stronger basic conditions or longer reaction times. The resulting product contains a versatile ester group for further modification.[13]
Cyanoacetamide NCCH₂CONH₂Moderate Reactivity: Similar in reactivity to ethyl cyanoacetate.[12]
2,4-Thiazolidinedione (TZD) C₃H₃NO₂SSpecialized Substrate: Important for the synthesis of glitazone-type drug analogues. The condensation occurs at the C5 position of the TZD ring.[14][15]
Barbituric Acid / Thiobarbituric Acid C₄H₄N₂O₃Used to synthesize chromophoric and biologically active derivatives.[11][16]
B. Catalyst Selection: From Classic Bases to Green Alternatives

The catalyst's primary role is to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[11]

Catalyst TypeExamplesStrengthsWeaknesses
Weak Organic Bases Piperidine, Pyridine, DiethylamineClassic, well-documented, inexpensive.[2][12] Effective for highly active methylene compounds.Often require reflux conditions; can be difficult to remove during workup.
Strong Organic Bases DBU (Diazabicyclo[5.4.0]undec-7-ene)Highly efficient, often works at room temperature, ideal for less reactive substrates.[1][13]More expensive; requires careful handling.
"Green" Homogeneous Catalysts Boric Acid, L-Proline, UreaEnvironmentally benign, mild, and cost-effective.[12][17] Can often be used in aqueous or solvent-free systems.May have lower catalytic activity, requiring longer times or microwave assistance.
Heterogeneous / Supported Catalysts ZnO, Ag@TiO₂, Hydrotalcites, Fe₃O₄@SiO₂Easily separated by filtration, recyclable, environmentally friendly.[18][19][20] Reduces product contamination.Can be more expensive initially; may exhibit lower activity than homogeneous counterparts.
Ionic Liquids e.g., [bmim]BF₄Act as both solvent and catalyst, non-volatile, recyclable.[2][20][21]High viscosity can complicate product isolation; higher cost.
C. Solvent Systems: Impact on Rate and Selectivity

The solvent influences reactant solubility and the rate of both the enolate formation and the subsequent condensation.

Solvent ClassExamplesCharacteristics & Impact
Polar Protic Ethanol, WaterGood solubility for many reactants and catalysts. Ethanol is a classic choice. Water is an excellent "green" solvent but may require a water-tolerant catalyst.[18][22]
Polar Aprotic DMF, AcetonitrileOften accelerate reaction rates compared to protic solvents.[22] DMF is frequently a superior choice for difficult condensations.[22]
Apolar Toluene, DichloromethaneUseful for specific applications, particularly when using a Dean-Stark trap to remove water and drive the reaction to completion.
Solvent-Free None (neat reaction)The ultimate "green" approach.[12] Often paired with microwave irradiation to facilitate the reaction in the absence of a solvent. Reduces waste and simplifies purification.

III. Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of thiazole-5-carbaldehyde, representing both a traditional and a modern, green-chemistry approach.

Experimental_Workflow Generalized Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde, Active Methylene Cmpd, & Solvent in Flask B Add Catalyst A->B C Stir at Appropriate Temp (RT, Reflux, or Microwave) B->C D Monitor Progress by TLC C->D D->C If incomplete E Cool Reaction Mixture D->E Reaction Complete F Isolate Crude Product (Filtration or Extraction) E->F G Purify Product (Recrystallization or Chromatography) F->G

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Protocol 1: Classic Conditions with Piperidine Catalyst

This method is robust and suitable for the reaction of thiazole-5-carbaldehyde with highly active methylene compounds like malononitrile.

  • Materials:

    • Thiazole-5-carbaldehyde (1.0 eq)

    • Malononitrile (1.05 eq)

    • Piperidine (0.1 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiazole-5-carbaldehyde and malononitrile.

    • Add ethanol to achieve a substrate concentration of approximately 0.5 M.

    • Add piperidine dropwise to the stirring solution.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

    • The product will typically precipitate. Collect the solid by vacuum filtration.

    • Wash the solid product with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

    • Dry the purified product, (E)-2-((thiazol-5-yl)methylene)malononitrile, under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted, Solvent-Free "Green" Synthesis

This protocol is highly efficient, significantly reduces reaction time and waste, and is ideal for rapid library synthesis. It is effective for a range of aldehydes and active methylene compounds.[12][23]

  • Materials:

    • Thiazole-5-carbaldehyde (1.0 eq)

    • Ethyl cyanoacetate (1.1 eq)

    • Urea (0.1 eq, as a mild, inexpensive catalyst)[12]

  • Procedure:

    • In a microwave-safe reaction vessel, combine thiazole-5-carbaldehyde, ethyl cyanoacetate, and urea.

    • Mix the components thoroughly with a spatula to ensure a homogenous paste.

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at a power of 300-400W for 2-5 minutes. Caution: Monitor the reaction temperature and pressure to avoid overheating.

    • After the irradiation cycle, allow the vessel to cool to room temperature.

    • The resulting solid is the crude product. Add a small amount of cold water and triturate the solid to dissolve the urea catalyst.

    • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product, (E)-ethyl 2-cyano-3-(thiazol-5-yl)acrylate, under vacuum. Purity is often high enough for immediate use, but recrystallization from an ethanol/water mixture can be performed if needed.

IV. Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solutions
Low or No Reaction 1. Insufficiently active catalyst for the substrate combination. 2. Low intrinsic reactivity of thiazole-5-carbaldehyde. 3. Steric hindrance from substituted reactants.1. Switch to a stronger base (e.g., DBU).[13] 2. Increase the reaction temperature or switch to microwave irradiation.[12] 3. Increase reaction time. 4. Use a more polar aprotic solvent like DMF to enhance rates.[22]
Formation of Side Products 1. Michael addition of a second active methylene molecule to the product.[17] 2. Self-condensation of the aldehyde (if too strong a base is used). 3. Decomposition at high temperatures.1. Use a strict 1:1 or slight excess (1:1.05) of the active methylene compound. 2. Use a weaker base (e.g., piperidine, urea) instead of alkoxides.[11] 3. Reduce reaction temperature and extend the reaction time.
Difficult Product Isolation 1. Product is an oil or is highly soluble in the reaction solvent. 2. Catalyst is difficult to separate from the product.1. After cooling, attempt to precipitate the product by adding a non-solvent (e.g., cold water or hexane). 2. If precipitation fails, remove the solvent under reduced pressure and purify the residue by column chromatography. 3. Use a heterogeneous catalyst that can be easily filtered off post-reaction.

Conclusion

The Knoevenagel condensation of thiazole-5-carbaldehydes is a powerful and adaptable method for the synthesis of therapeutically relevant molecules. While the relatively electron-rich nature of the C5-position presents a slightly higher activation barrier compared to other isomers, this is readily overcome through the rational selection of reaction components. By carefully considering the interplay between the active methylene compound, catalyst, and solvent system, researchers can achieve high yields and purity. Modern approaches, including the use of green catalysts and microwave assistance, offer highly efficient, rapid, and environmentally benign alternatives to classical methods, further enhancing the utility of this reaction in the fast-paced environment of drug discovery and development.

References

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin, 2022. Available at: [Link]

  • Shi, Z., et al. Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega, 2022. Available at: [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed, 2024. Available at: [Link]

  • Meti, S.N., et al. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ASEC, 2023. Available at: [Link]

  • Gouda, M.A., et al. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 2019. Available at: [Link]

  • Kulkarni, K. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications, 2021. Available at: [Link]

  • Bhuiyan, M.M.H., et al. Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 2020. Available at: [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate, N/A. Available at: [Link]

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research, 2015. Available at: [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Wiley Online Library, 2023. Available at: [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed, 2022. Available at: [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Royal Society of Chemistry, 2013. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University, N/A. Available at: [Link]

  • Knoevenagel condensation. Wikipedia, N/A. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline, N/A. Available at: [Link]

  • Chen, K., et al. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 2022. Available at: [Link]

  • recent developments in knoevenagel condensation reaction: a review. ResearchGate, 2020. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Journal of Scientific Research of The Banaras Hindu University, 2021. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 2013. Available at: [Link]

  • Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate, N/A. Available at: [Link]

  • Kumar, R., et al. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 2022. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal, N/A. Available at: [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis, N/A. Available at: [Link]

  • Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide... ResearchGate, 2024. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 2021. Available at: [Link]

  • Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate, N/A. Available at: [Link]

  • Knoevenagel Condensation Mechanism. YouTube, 2021. Available at: [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 2023. Available at: [Link]

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Application Note: Strategic Functionalization of the C5 Position in 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of C5 Position in 2-Aminothiazole Derivatives Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and GPCR ligands. The biological activity of these molecules is often governed by substituents at the C5 position , which modulates lipophilicity, metabolic stability, and steric fit within binding pockets.

Functionalizing the C5 position is synthetically challenging due to the competing nucleophilicity of the exocyclic amine (N2) and the electrophilic nature of the thiazole ring itself. This guide outlines three high-fidelity protocols to overcome these barriers: Regioselective Halogenation , Direct C-H Arylation , and Vilsmeier-Haack Formylation .

Mechanistic Insight: The Electronic Dichotomy

The 2-aminothiazole ring exhibits a unique "push-pull" electronic character:

  • C5 Nucleophilicity: The lone pair on the exocyclic nitrogen (N2) donates electron density into the ring, making C5 the most nucleophilic carbon center. This facilitates Electrophilic Aromatic Substitution (EAS).

  • N2 Reactivity: The exocyclic amine is also a potent nucleophile. Without protection, electrophiles (E+) will preferentially attack N2, leading to N-functionalization rather than C-functionalization.

Core Rule: For reliable C5 functionalization, the exocyclic amine must often be masked (protected) or the reaction conditions must be tuned to favor the soft nucleophilicity of the C5 carbon over the hard nucleophilicity of the amine nitrogen.

Strategic Pre-requisite: N-Protection

Before attempting C5 functionalization, it is often critical to protect the 2-amino group. This prevents N-alkylation/acylation and enhances the regioselectivity at C5 by moderating the electron donation into the ring.

  • Recommended Protection: N-Acetylation (Ac) or N-Boc.

  • Why: Acetyl groups are robust enough to withstand EAS conditions (like bromination) but easily removed via acid hydrolysis.

Key Methodologies & Protocols

Protocol A: Regioselective C5-Bromination (The Gateway Transformation)

Objective: Install a bromine atom at C5 to serve as a handle for subsequent cross-coupling (Suzuki, Stille, Sonogashira). Mechanism: Electrophilic Aromatic Substitution (EAS).

Materials
  • Substrate: N-(Thiazol-2-yl)acetamide (Protected 2-aminothiazole)

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Quench: 10% Na₂S₂O₃ (aq)

Step-by-Step Protocol
  • Preparation: Dissolve N-(thiazol-2-yl)acetamide (1.0 equiv) in anhydrous MeCN (0.5 M concentration).

  • Addition: Cool the solution to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes. Critical: Keep dark to prevent radical side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc. Wash with 10% Na₂S₂O₃ to quench excess bromine, followed by water and brine.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc).

  • Yield Expectation: 85–95%.

Troubleshooting: If dibromination is observed (rare with acetamide protection), lower temperature to -10 °C and add NBS as a solution in MeCN slowly.

Protocol B: Pd-Catalyzed Direct C-H Arylation (The Green Route)

Objective: Direct formation of C5–Aryl bonds without pre-halogenation. Mechanism: Concerted Metalation-Deprotonation (CMD). This pathway avoids the need for stoichiometric organometallic reagents.[1]

Materials
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5–10 mol%) or PPh₃ (for simpler substrates)

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) – Critical for the CMD step.

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Solvent: Toluene or DMA (degassed)

Step-by-Step Protocol
  • Setup: In a glovebox or under Argon, charge a pressure vial with Pd(OAc)₂, Ligand, Base, PivOH, and the 2-aminothiazole substrate.

  • Solvent: Add degassed Toluene/DMA.

  • Activation: Add the Aryl Bromide. Seal the vial.

  • Heating: Heat to 100–120 °C for 12–16 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate filtrate and purify via column chromatography.

Mechanistic Note: Pivalic acid acts as a "proton shuttle," assisting the palladium center in breaking the C5–H bond via a six-membered transition state (see Visualization below).

Protocol C: C5-Formylation via Vilsmeier-Haack

Objective: Introduce an aldehyde (-CHO) group at C5.[2][3] Application: The aldehyde is a versatile handle for reductive amination or olefination.

Materials
  • Reagents: POCl₃ (1.2 equiv), Anhydrous DMF (Excess, acts as solvent/reagent)

  • Substrate: N-Protected 2-aminothiazole (Recommended)

Step-by-Step Protocol
  • Vilsmeier Reagent Formation: In a dry flask under N₂, cool anhydrous DMF (5–10 mL/mmol) to 0 °C. Add POCl₃ dropwise. Stir for 30 min at 0 °C until a white/yellow precipitate (chloroiminium salt) forms.

  • Addition: Add the thiazole substrate (dissolved in minimal DMF) dropwise to the reagent.

  • Heating: Heat to 60–80 °C for 3–6 hours.

  • Hydrolysis (Critical): Cool to RT. Pour the mixture onto crushed ice/water containing NaOAc (buffered hydrolysis prevents ring decomposition). Stir vigorously for 1 hour.

  • Isolation: The solid product usually precipitates.[4] Filter and wash with water. If no precipitate, extract with DCM.

Visualizations

Figure 1: Reaction Landscape of 2-Aminothiazole

This diagram illustrates the divergent pathways from the parent scaffold to key C5-functionalized derivatives.

ThiazoleMap Parent 2-Aminothiazole Protected N-Protected Intermediate (e.g., N-Acetyl) Parent->Protected Ac2O / Pyridine (Protection) Bromo C5-Bromo Derivative Protected->Bromo NBS, MeCN (EAS) Formyl C5-Formyl Derivative Protected->Formyl POCl3, DMF (Vilsmeier-Haack) Aryl C5-Aryl Derivative Protected->Aryl Ar-Br, Pd(OAc)2 (C-H Activation) Suzuki Biaryl Product (Drug Core) Bromo->Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Caption: Divergent synthesis map showing the central role of N-protection and the three primary routes to C5 functionalization.[5]

Figure 2: Mechanism of Pd-Catalyzed C-H Arylation (CMD Pathway)

This diagram details the "Concerted Metalation-Deprotonation" mechanism, explaining the role of Pivalate.

CMDMechanism Start Pd(II) Species (L)Pd(Piv)(Ar) TS CMD Transition State (Pd binds C5, Piv binds H) Start->TS Coordination Intermediate Heteroaryl-Pd-Ar Intermediate TS->Intermediate H-Transfer to Piv (-PivOH) Product C5-Arylated Product + Pd(0) Intermediate->Product Reductive Elimination OxidativeAdd Oxidative Addition (Ar-Br + Pd(0)) Product->OxidativeAdd Regeneration OxidativeAdd->Start Ligand Exchange

Caption: The CMD cycle highlights how Pivalate (Piv) acts as an intramolecular base to lower the energy barrier for C-H bond cleavage.

Comparative Data Table

MethodTarget SubstituentKey ReagentsYield (Typical)AdvantagesLimitations
Bromination Bromine (-Br)NBS, MeCN85–95%Excellent regioselectivity; Gateway to many derivatives.Requires N-protection to avoid side reactions.
C-H Arylation Aryl (-Ar)Pd(OAc)₂, PivOH60–85%Atom economical; No pre-functionalization needed.Sensitive to sterics; Requires expensive catalyst.
Vilsmeier-Haack Formyl (-CHO)POCl₃, DMF70–80%Direct access to aldehydes; Scalable.Generates acidic waste; Harsh conditions.

References

  • Regioselective Halogenation:Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.

    • Source: N
    • URL: [Link]

  • Direct C-H Arylation:Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.

    • Source: N
    • URL: [Link]

  • General Functionalization Review:Recent Developments and Biological Activities of 2-Aminothiazole Deriv

    • Source: Semantic Scholar / Acta Chimica Slovenica
    • URL: [Link][2][6][7][8][9]

  • Vilsmeier-Haack Protocol:Synthesis of 2-Amino-5-formylthiazole

    • Source: BenchChem Application Notes[4]

Sources

Application Note: Synthesis of Thiazole-Based Chalcones from 2-(Methylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, optimized protocol for the synthesis of thiazole-based chalcones utilizing 2-(methylamino)-1,3-thiazole-5-carbaldehyde as the electrophilic component. Thiazole-chalcone hybrids represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1]

While standard benzaldehyde condensations are trivial, the electron-rich nature of the 2-aminothiazole ring reduces the electrophilicity of the C5-formyl group, often leading to sluggish reaction rates or incomplete conversion. This guide provides a modified Claisen-Schmidt protocol using a high-concentration alkaline catalyst and thermal assistance to ensure high yields (>85%) and reproducibility.

Scientific Foundation & Mechanism

The Challenge of the Substrate

The starting material, 2-(methylamino)-1,3-thiazole-5-carbaldehyde , possesses a secondary amine at the C2 position. The lone pair on the nitrogen atom donates electron density into the thiazole ring via resonance. This "push-pull" electronic effect increases the electron density at the C5 position, thereby making the carbonyl carbon less electrophilic compared to standard aromatic aldehydes. Consequently, standard room-temperature protocols often fail, necessitating thermodynamic control (heat) and stronger nucleophilic enolates.

Reaction Mechanism

The synthesis proceeds via the Claisen-Schmidt condensation , a crossed-aldol reaction followed by dehydration.

  • Enolate Formation: The base deprotonates the

    
    -carbon of the acetophenone.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the thiazole aldehyde.

  • Aldol Formation: Protonation yields a

    
    -hydroxy ketone (aldol adduct).
    
  • E1cB Elimination: Under basic and thermal conditions, the adduct undergoes dehydration to form the thermodynamically stable

    
    -unsaturated ketone (chalcone).
    
Mechanistic Pathway Visualization

ReactionMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Reactive Species) Acetophenone->Enolate Deprotonation Base OH- (Base) Base->Enolate Aldol Aldol Adduct (Intermediate) Enolate->Aldol Nucleophilic Attack Aldehyde 2-(methylamino)- thiazole-5-CHO Aldehyde->Aldol Chalcone Thiazole-Chalcone (Product) Aldol->Chalcone E1cB Dehydration (-H2O) Water H2O Aldol->Water

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
2-(methylamino)-1,3-thiazole-5-carbaldehyde Electrophile>97% Purity
Substituted Acetophenone Nucleophile1.0 Equiv. (e.g., 4-chloroacetophenone)
Ethanol (EtOH) SolventAbsolute (99.8%)
Sodium Hydroxide (NaOH) Catalyst40% Aqueous Solution (w/v)
Ice/Water QuenchingDistilled
Step-by-Step Procedure

Step 1: Preparation of Reactants

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted acetophenone in 10 mL of Ethanol .

  • Add 1.0 mmol of 2-(methylamino)-1,3-thiazole-5-carbaldehyde.

    • Note: The aldehyde may not dissolve completely at room temperature; this is normal.

Step 2: Catalysis Initiation

  • Place the flask in an ice bath (0–5 °C).

  • Dropwise, add 2.0 mL of 40% NaOH (aq) over 5 minutes.

    • Critical: High base concentration is required to overcome the deactivated nature of the thiazole aldehyde.

  • Remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reaction & Optimization

  • Stir vigorously at room temperature for 30 minutes .

  • Thermal Boost: Heat the reaction mixture to 60 °C (Reflux) for 3–6 hours .

    • Why? The electron-donating methylamino group stabilizes the aldehyde. Heat ensures complete consumption of the starting material and promotes the dehydration step to prevent isolation of the

      
      -hydroxy intermediate.
      
  • Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The product usually appears as a bright yellow/orange spot.

Step 4: Work-up & Isolation

  • Pour the reaction mixture onto 50 g of crushed ice with stirring.

  • Neutralize carefully with 10% HCl until pH ~7.

    • Caution: Acidification precipitates the product and prevents the formation of water-soluble salts of the amine.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the solid copiously with cold water (3 x 20 mL) to remove salts and excess base.

  • Wash with a small amount of cold ethanol (1 x 5 mL) to remove unreacted acetophenone.

Step 5: Purification

  • Recrystallize the crude solid from Hot Ethanol or Ethanol/DMF (9:1) if solubility is low.

  • Dry in a vacuum oven at 50 °C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Mix Reactants (Aldehyde + Acetophenone) Catalyst Add 40% NaOH (Dropwise at 0°C) Start->Catalyst Heat Reflux at 60°C (3-6 Hours) Catalyst->Heat Monitor TLC Check (Hex:EtOAc 3:1) Heat->Monitor Monitor->Heat Incomplete Quench Pour into Crushed Ice Neutralize with HCl Monitor->Quench Complete Filter Vacuum Filtration & Wash Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify

Figure 2: Operational workflow for the synthesis of thiazole-chalcones.

Characterization & Data Analysis

Successful synthesis is confirmed by the appearance of characteristic signals in proton NMR and IR spectroscopy.[2]

Expected NMR Signals ( H NMR, 400 MHz, DMSO- )
  • Thiazole C4-H: Singlet,

    
     8.0 – 8.2 ppm.
    
  • Chalcone

    
    -Unsaturated Protons:  Two doublets (
    
    
    
    Hz),
    
    
    7.3 – 7.8 ppm.
    • Interpretation: The large coupling constant (

      
       Hz) confirms the (E)-configuration  (trans) of the double bond.
      
  • Methylamino (-NH-CH

    
    ): 
    
    • N-H: Broad singlet,

      
       8.0 – 8.5 ppm (exchangeable with D
      
      
      
      O).
    • CH

      
      : Doublet or Singlet, 
      
      
      
      2.8 – 3.0 ppm.
IR Spectroscopy
  • C=O (Ketone): Strong band at 1650–1660 cm

    
     (shifted lower due to conjugation).
    
  • C=C (Alkene): 1580–1600 cm

    
    .
    
  • N-H (Amine): 3200–3400 cm

    
    .
    

Troubleshooting Guide

IssueProbable CauseSolution
No Precipitate on Ice Product is soluble or reaction failed.1. Neutralize pH (acidify slightly). 2. Extract with Ethyl Acetate, dry over MgSO

, and evaporate.
Low Yield Incomplete dehydration (Aldol adduct remains).Increase reflux time or add a higher concentration of NaOH (up to 50%).
Sticky/Oily Product Impurities or solvent trapping.Recrystallize from Ethanol/Water mixture. Scratch the flask glass to induce nucleation.
Starting Material Remains Low electrophilicity of thiazole aldehyde.Use KOH in Methanol (stronger base system) or Microwave irradiation (100°C, 10 min).

Applications & Biological Relevance[1][3][4][5][6][7][8][9][10]

The synthesized (E)-3-(2-(methylamino)thiazol-5-yl)-1-phenylprop-2-en-1-one derivatives are highly relevant in drug discovery.

  • Anticancer: Thiazole-chalcones inhibit tubulin polymerization and induce apoptosis in MCF-7 and HCT-116 cell lines [1].

  • Antimicrobial: The combination of the thiazole ring (mimicking penicillin substructures) and the chalcone enone system (Michael acceptor) provides dual mechanisms for inhibiting bacterial enzymes [2].

  • Inhibitors: These scaffolds have been identified as inhibitors of EGFR and 5-Lipoxygenase [3].

References

  • Kasetti, A. B., et al. (2021).[1][3][4] Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. Molecules, 26(10), 2847.[1][4] Link

  • Farghaly, T. A., et al. (2020).[1] Synthesis, antimicrobial activity and molecular docking study of thiazole derivatives. Journal of Heterocyclic Chemistry, 54(4), 2417-2425.[1] Link

  • Dhawan, S., et al. (2018). Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. ACS Omega, 3(11), 15353–15363. Link

  • Chiaradia, L. D., et al. (2008). Synthesis and biological evaluation of chalcones derived from 2-aminoacetophenone as potential antileishmanial agents. Bioorganic & Medicinal Chemistry, 16(2), 668-675. Link

Sources

Application Note: Microwave-Assisted Synthesis Workflows Utilizing 2-(Methylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The synthesis of thiazole-5-carbaldehyde derivatives is a critical step in developing potent inhibitors for oncology, metabolic disorders, and antimicrobial applications[1]. Among these building blocks, 2-(methylamino)-1,3-thiazole-5-carbaldehyde presents a unique kinetic challenge. The electron-donating nature of the 2-methylamino group significantly delocalizes electron density across the thiazole core, reducing the electrophilicity of the 5-carbaldehyde moiety.

Consequently, conventional thermal condensations (e.g., Knoevenagel condensations, Schiff base formations) often suffer from prolonged reaction times (12–24 hours), incomplete conversions, and thermal degradation. Microwave-assisted organic synthesis (MAOS) circumvents these limitations[2]. By utilizing dielectric heating, polar solvents (like ethanol or acetic acid) rapidly align and relax in the oscillating microwave field, generating instantaneous, localized heat. This rapid energy transfer overcomes the high activation barrier caused by the electron-donating methylamino group, driving the reaction to completion in minutes while preserving the integrity of sensitive functional groups[3],[4].

Pathway N1 Aldehyde Carbonyl Activation N4 Nucleophilic Attack (C-C Bond Formation) N1->N4 N2 Piperidine Catalyst Deprotonation N3 Carbanion Formation (Active Methylene) N2->N3 N3->N4 N5 Microwave-Accelerated Dehydration N4->N5 N6 Target Alkene (Knoevenagel Adduct) N5->N6

Mechanistic pathway of the microwave-accelerated Knoevenagel condensation.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high reproducibility for high-throughput drug discovery screening.

Protocol A: Microwave-Assisted Knoevenagel Condensation

Target: 5-((2-(methylamino)-1,3-thiazol-5-yl)methylene)thiazolidine-2,4-dione Causality & Design: Thiazolidine-2,4-dione (TZD) is a privileged pharmacophore requiring basic catalysis for activation. Piperidine is selected due to its optimal pKa, which selectively deprotonates the active methylene of TZD without inducing unwanted side-reactions with the secondary amine of the thiazole core[1]. Closed-vessel microwave heating allows the ethanol solvent to be superheated above its boiling point, exponentially increasing reaction kinetics.

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-(methylamino)-1,3-thiazole-5-carbaldehyde (1.0 mmol, 142 mg) and thiazolidine-2,4-dione (1.1 mmol, 128 mg).

  • Solvent & Catalyst: Add 3.0 mL of absolute ethanol followed by 10 mol% piperidine (10 µL).

  • Sealing: Seal the vial with a Teflon-lined crimp cap to allow for pressurized heating.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 150 W

    • Cooling: Active compressed air cooling to 40 °C.

  • Workup & Validation: Upon cooling, a dense yellow precipitate forms. Filter the crude mixture under vacuum, wash with cold ethanol (2 × 2 mL) and deionized water (5 mL), and dry in vacuo. Purity can be self-validated via LC-MS (expected [M+H]+ = 242.0).

Protocol B: Palladium-Catalyzed Cross-Coupling / Amination

Causality & Design: Cross-coupling reactions involving 2-aminothiazole-5-carbaldehydes often stall due to catalyst poisoning or steric hindrance. Microwave irradiation at elevated temperatures (160 °C) ensures rapid oxidative addition and reductive elimination cycles, preventing catalyst degradation over time[5],[6].

Step-by-Step Methodology:

  • Reagent Loading: In a dry 15 mL microwave vial, combine the aryl halide intermediate (1.0 mmol), 2-(methylamino)-1,3-thiazole-5-carbaldehyde (1.2 mmol), cesium carbonate (3.0 mmol), Xantphos (0.2 mmol), and Pd2(dba)3 (0.1 mmol)[5].

  • Solvent: Dilute with anhydrous 1,4-dioxane (5 mL).

  • Purging: Flush the vial with argon gas for 5 minutes to prevent catalyst oxidation, then seal.

  • Microwave Parameters: Irradiate at 160 °C for 15 minutes[5].

  • Workup: Dilute the cooled reaction with ethyl acetate, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate for subsequent HPLC purification[6].

Workflow A 2-(methylamino)-1,3-thiazole -5-carbaldehyde C Microwave Reactor (120-160°C) A->C B Active Methylene or Aryl Halide B->C D Crude Mixture C->D E Precipitation & Filtration D->E F Purified Thiazole Derivative E->F

Standardized workflow for the microwave-assisted synthesis of thiazole derivatives.

Quantitative Data Summary

The following table demonstrates the empirical advantages of microwave dielectric heating over conventional thermal reflux for reactions utilizing 2-(methylamino)-1,3-thiazole-5-carbaldehyde.

Reaction TypeHeating MethodTemperatureTimeYield (%)Purity (LC-MS)
Knoevenagel Condensation Conventional (Reflux)78 °C18 h45%< 80%
Knoevenagel Condensation Microwave120 °C15 min92%> 95%
Pd-Catalyzed Amination Conventional (Reflux)101 °C24 h30%< 70%
Pd-Catalyzed Amination Microwave160 °C15 min88%> 95%

References

  • Title: Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: National Institutes of Health (NIH) / RSC Advances URL: [Link]

  • Title: Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO2018138362A1 - N-{methyl}-2-(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)acetamide derivatives and related compounds Source: Google Patents URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 2-(methylamino)-1,3-thiazole-5-carbaldehyde is a critical transformation in drug development, relying heavily on the Vilsmeier-Haack formylation of the 2-aminothiazole core[1]. While seemingly straightforward, the presence of a secondary amine introduces competing regioselectivity, and the highly polar intermediates often lead to catastrophic yield losses during workup[2].

This guide is engineered to provide scientists with a causality-driven understanding of the reaction, self-validating protocols, and targeted troubleshooting strategies.

Mechanistic Foundations & Causality

To control the yield, you must control the reaction pathway. The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent)[3].

When 2-(methylamino)thiazole is introduced, two competing pathways emerge:

  • Kinetic Pathway (N-Formylation): The secondary amine is highly nucleophilic and sterically accessible, leading to rapid, reversible N-formylation at low temperatures[4].

  • Thermodynamic Pathway (C-Formylation): The electron-donating methylamino group strongly activates the C5 position of the thiazole ring. Heating the reaction provides the energy to reverse the N-formylation, driving the irreversible electrophilic aromatic substitution (EAS) at C5 to form a stable C–C bond[2].

Mechanism DMF DMF + POCl3 (0-5 °C) VR Vilsmeier Reagent (Chloromethyleneiminium) DMF->VR Exothermic EAS Electrophilic Aromatic Substitution (C5) VR->EAS Thiazole 2-(Methylamino)thiazole Addition Thiazole->EAS Iminium C5-Iminium Intermediate EAS->Iminium 50-60 °C (Thermodynamic) Hydrolysis Aqueous Base Hydrolysis (pH 7.5-8.0) Iminium->Hydrolysis Product 2-(Methylamino)-1,3-thiazole -5-carbaldehyde Hydrolysis->Product -HNMe2

Vilsmeier-Haack formylation mechanism and critical intermediates.

Self-Validating Experimental Protocol

This protocol is optimized for maximum C5 regioselectivity and complete iminium hydrolysis[1].

Step 1: Vilsmeier Reagent Generation

  • Procedure: Cool anhydrous DMF (5.0 equivalents) to 0–5 °C in an ice bath under an inert atmosphere (N₂/Ar). Add POCl₃ (3.0 equivalents) dropwise over 30 minutes.

  • Causality: The formation of the chloromethyleneiminium salt is violently exothermic. Poor temperature control leads to the degradation of DMF into dimethylamine, which poisons the reagent.

  • Validation Checkpoint: The solution should transition into a pale-yellow, slightly viscous liquid. Dark brown or black coloration indicates thermal degradation.

Step 2: Substrate Addition & Thermodynamic Control

  • Procedure: Dissolve 2-(methylamino)thiazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0–5 °C. Once addition is complete, remove the ice bath, allow it to reach room temperature, and then heat to 60 °C for 4 hours.

  • Causality: Heating to 60 °C shifts the equilibrium away from the kinetic N-formyl intermediate, forcing the irreversible C5-formylation[2].

  • Validation Checkpoint: Take a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with ethyl acetate. TLC (EtOAc:Hexane 1:1) should show the complete disappearance of the starting material and the appearance of a highly polar, UV-active product spot.

Step 3: Hydrolysis and Workup

  • Procedure: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes strictly between 7.5 and 8.0. Crucial: Stir the aqueous mixture vigorously for 2 hours at room temperature before extraction.

  • Causality: The intermediate is a highly water-soluble C5-iminium salt. It requires mild base and time for the hydroxide nucleophiles to collapse the iminium into the final aldehyde. Immediate extraction will leave the unhydrolyzed salt in the aqueous layer[1].

  • Validation Checkpoint: The initially clear/yellow aqueous layer will become cloudy as the neutral, less water-soluble aldehyde precipitates or forms a suspension.

Step 4: Isolation

  • Procedure: Extract the aqueous suspension with ethyl acetate (3 × volumes). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Quantitative Process Optimization

The following table summarizes the causal relationship between reaction parameters and the isolated yield, demonstrating the necessity of thermodynamic control and extended hydrolysis.

POCl₃ (Equivalents)Reaction Temp (°C)Hydrolysis Time (h)Hydrolysis pHC5-Aldehyde Yield (%)N-Formyl Yield (%)
1.2250.55.0< 20%65%
3.0600.57.545%< 5%
3.0 60 2.0 7.5–8.0 > 85% < 5%

Troubleshooting Guides & FAQs

Troubleshooting Start Low Yield / Missing Product Check1 Is the crude sticky or mostly in aqueous layer? Start->Check1 Fix1 Optimize Hydrolysis: Stir 2h at pH 7.5-8.0 Check1->Fix1 Yes Check2 Is N-formylation product dominant? Check1->Check2 No Success Target Yield Reached Fix1->Success Fix2 Increase Heating to 60°C (Thermodynamic Control) Check2->Fix2 Yes Fix2->Success

Diagnostic workflow for resolving low yields in thiazole formylation.

FAQ 1: My isolated yield is extremely low, but TLC showed complete consumption of the starting material. Where is my product?

Diagnosis: Incomplete iminium hydrolysis. Solution: The C5-iminium intermediate is highly polar and remains trapped in the aqueous phase if not fully hydrolyzed. Ensure that your workup pH is strictly adjusted to 7.5–8.0 using NaHCO₃. Do not use strong bases like NaOH, as they can cause ring degradation or aldol condensations. Most importantly, you must stir the quenched mixture for at least 2 hours at room temperature to allow the hydrolysis to reach completion before attempting phase separation[1].

FAQ 2: NMR analysis shows I am getting a mixture of N-formylated and C-formylated products. How do I improve C5 regioselectivity?

Diagnosis: The reaction is trapped under kinetic control. Solution: The secondary amine attacks the Vilsmeier reagent rapidly at low temperatures, forming the N-formyl byproduct[4]. To fix this, you must rely on thermodynamic control. Increase your reaction temperature to 60 °C and extend the heating time to 4 hours. The N-formylation is reversible; heating drives the equilibrium toward the highly stable, irreversible C5-formylated product[2]. Ensure you are using an excess of POCl₃ (at least 3.0 eq) to drive the EAS forward.

FAQ 3: The reaction mixture turns black and yields a tarry residue during the addition of POCl₃. What happened?

Diagnosis: Exothermic degradation of the Vilsmeier reagent. Solution: The reaction between DMF and POCl₃ is violently exothermic. If the temperature exceeds 10 °C during this step, DMF degrades, and polymerization pathways are triggered. Ensure your DMF is strictly anhydrous, use a robust ice-salt bath (0–5 °C), and reduce the addition rate of POCl₃ to a slow dropwise pace. The mixture should remain pale yellow[3].

References

  • Vilsmeier-Haack Reaction - Master Organic Chemistry Master Organic Chemistry URL
  • Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols Benchchem URL
  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives ResearchGate / ChemistrySelect URL
  • Formylation Reactions of N-protecting 2-Amino-4-phenyl thiazole Compounds ResearchGate URL

Sources

Technical Support Center: Purification of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(methylamino)-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key heterocyclic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

Introduction to the Purification Challenge

2-(Methylamino)-1,3-thiazole-5-carbaldehyde is a valuable building block in medicinal chemistry, often synthesized via the Vilsmeier-Haack formylation of 2-(methylamino)thiazole. While a robust reaction, it can yield byproducts that require efficient removal to ensure the integrity of subsequent synthetic steps. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. The success of this method hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

This guide provides a systematic approach to troubleshooting common issues encountered during the recrystallization of 2-(methylamino)-1,3-thiazole-5-carbaldehyde, supplemented with a detailed experimental protocol and frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with many organic compounds, including heterocyclic aldehydes.

Causality:

  • High Solute Concentration: The solution may be supersaturated to a point where the solute's solubility is exceeded above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal nucleation, promoting oil formation.

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool slowly.

  • Slow Cooling is Crucial: To encourage crystal formation over oiling, slow down the cooling process. You can achieve this by:

    • Allowing the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels.

    • Placing the flask in a warm water bath and allowing both to cool together.

  • Scratching and Seeding:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 2-(methylamino)-1,3-thiazole-5-carbaldehyde, add it to the cooled solution to induce crystallization.

  • Consider a Different Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvents or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).

Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer:

The failure of a compound to crystallize from a solution that is not oiled out typically points to one of two issues: insufficient supersaturation or nucleation problems.

Causality:

  • Too Much Solvent: This is the most common reason for crystallization failure. If an excessive amount of solvent was used to dissolve the crude product, the solution may not be saturated enough for crystals to form upon cooling.

  • Lack of Nucleation Sites: Crystal formation requires an initial seed or a surface to begin growing on. A very clean solution in a smooth flask may lack these initiation points.

Solutions:

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a rotary evaporator or by gently heating the solution to increase the concentration of the solute. Be cautious not to evaporate too much solvent, which could lead to oiling out. Once concentrated, allow the solution to cool again.

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the inside of the flask can create nucleation sites.

    • Seed Crystals: Adding a seed crystal is a highly effective method to initiate crystallization.

    • Introduction of a Foreign Surface: In some cases, introducing a small, inert foreign object like a speck of dust (though not ideal for high purity) or a rough-surfaced boiling chip can provide a nucleation site.

Question 3: The recrystallization resulted in a very low yield. How can I improve it?

Answer:

A low yield can be frustrating, but it often points to specific, correctable steps in the procedure.

Causality:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the "mother liquor" (the solution after filtration).

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a portion of your product.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can leave a substantial amount of the product dissolved.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound is highly soluble will dissolve some of the product.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This requires careful, portion-wise addition of the hot solvent.

  • Prevent Premature Crystallization:

    • Use a stemless funnel for hot filtration to prevent clogging.

    • Preheat the funnel and filter paper with hot solvent before filtering your solution.

    • Keep the receiving flask on a hot plate to maintain the temperature of the filtrate.

  • Maximize Crystal Formation:

    • Allow the solution to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Proper Washing Technique: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. The cold solvent will be less effective at dissolving your product while still removing impurities adhering to the crystal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 2-(methylamino)-1,3-thiazole-5-carbaldehyde?

A1: Based on the polarity of the molecule and data from related aminothiazole derivatives, good starting points for solvent screening include ethanol, isopropanol, and ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold. For a closely related compound, 2-(dimethylamino)thiazole-5-carboxaldehyde, the melting point is 75-77°C[1], which suggests that solvents with boiling points in a similar or slightly higher range could be suitable.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Have very low solubility for the compound at low temperatures (e.g., in an ice bath).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the crystals after filtration.

A good practice is to perform small-scale solubility tests with a few milligrams of your crude product in different solvents (e.g., ethanol, ethyl acetate, toluene, heptane) to observe these properties.

Q3: What are the likely impurities in my crude 2-(methylamino)-1,3-thiazole-5-carbaldehyde?

A3: If synthesized via the Vilsmeier-Haack reaction, potential impurities could include:

  • Unreacted 2-(methylamino)thiazole.

  • Byproducts from the formylation of other positions on the thiazole or methylamino group.

  • Residual Vilsmeier reagent (POCl₃/DMF) or its decomposition products.

  • Side-products from the reaction of the Vilsmeier reagent with the amino group, potentially forming N,N-dimethylformimidamide derivatives[2].

Recrystallization is often effective at removing these types of impurities.

Q4: Can I use other purification methods if recrystallization fails?

A4: Yes. If recrystallization does not provide the desired purity, column chromatography is a common alternative. For 2-(methylamino)-1,3-thiazole-5-carbaldehyde, a silica gel column with a gradient elution of hexane/ethyl acetate or dichloromethane/methanol would be a logical starting point.

Data Summary Table

ParameterRecommended Solvents/Systems for Aminothiazole DerivativesRationale
Single Solvents Ethanol, Isopropanol, Ethyl AcetateThese solvents offer a good balance of polarity to dissolve the compound when hot and allow for precipitation upon cooling.
Co-Solvent Systems Ethanol/Water, Ethyl Acetate/Hexane, THF/HexaneA "good" solvent (e.g., ethyl acetate) is paired with a "poor" solvent (e.g., hexane) to fine-tune the solubility and induce crystallization.
Melting Point (Analog) 2-(dimethylamino)thiazole-5-carboxaldehyde: 75-77 °C[1]Provides a rough estimate for the expected melting point of the target compound.

Experimental Protocol: Recrystallization of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude 2-(methylamino)-1,3-thiazole-5-carbaldehyde

  • Recrystallization solvent (e.g., ethanol or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and begin heating the mixture with stirring.

    • Continue to add the solvent portion-wise until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a stemless funnel and fluted filter paper with hot solvent.

    • Quickly filter the hot solution into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Continue to draw air through the crystals on the filter to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Remove Insolubles) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure Crystals dry->pure_product

Caption: A flowchart illustrating the key stages of the recrystallization process.

References

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of 2-(Methylamino)thiazole Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Regio-irregularities and Chemoselectivity Issues in Thiazole Functionalization[1]

Executive Summary & Scope

User Context: You are attempting to introduce a formyl group (-CHO) to 2-(methylamino)thiazole. The Central Conflict: This substrate possesses three nucleophilic sites: the exocyclic secondary amine (


), the endocyclic nitrogen (

), and the electron-rich C5 position of the thiazole ring.

"Formylation" is ambiguous in this context. This guide primarily addresses


-formylation  (synthesis of the formamide) while treating 

-formylation
(Vilsmeier-Haack aldehyde synthesis) as a competing side reaction to be suppressed.[1] If your goal is C5-formylation, refer to the Regioselectivity module below.[1]
Critical Reactivity Map
  • Target Pathway (

    
    -Formylation):  Attack by 
    
    
    
    on the formylating agent.
  • Side Reaction A (Acyl Transfer): Formation of the N-acetyl impurity when using mixed anhydrides.

  • Side Reaction B (Regio-scrambling): Electrophilic aromatic substitution at C5 (Vilsmeier conditions).

  • Side Reaction C (Amidine Formation): Reaction with DMF under Lewis acid catalysis.

Diagnostic Workflow (Visualized)

Use the following decision tree to identify your specific failure mode.

ReactionPathways Substrate 2-(Methylamino)thiazole Reagent_AFA Reagent: Acetic Formic Anhydride (AFA) Substrate->Reagent_AFA Reagent_VH Reagent: POCl3 / DMF (Vilsmeier-Haack) Substrate->Reagent_VH Target_N Target: N-Formyl Product (Amide) Reagent_AFA->Target_N < 10°C, Pre-activation Impurity_Ac Impurity: N-Acetyl (M+14 shift) Reagent_AFA->Impurity_Ac > 20°C or Excess Ac2O Impurity_C5 Impurity: C5-Aldehyde Reagent_VH->Impurity_C5 Standard VH Conditions Impurity_Amidine Impurity: Formamidine (N=CH-N) Reagent_VH->Impurity_Amidine N-attack on Chloroiminium Target_N->Substrate Hydrolysis (Aq. Workup)

Figure 1: Mechanistic divergence based on reagent choice and temperature control.

Troubleshooting Modules

Module A: The "Acetyl vs. Formyl" Competition

Symptom: LCMS shows a peak at M+14 relative to the desired product (or M+42 vs substrate). NMR shows a methyl singlet ~2.1 ppm. Root Cause: When using Acetic Formic Anhydride (AFA), the reagent contains both acetyl and formyl electrophiles.[2] At higher temperatures, the acetyl group becomes the kinetically favored electrophile.

Technical Solution: The formation of AFA is an equilibrium. You must drive the formation of the mixed anhydride at low temperature and consume it before it equilibrates to symmetric anhydrides.

VariableRecommendationMechanistic Rationale
Preparation Temp

Suppresses the thermodynamic stability of the acetyl transfer.[1]
Activation Time 2 hours (Strict)Insufficient time = unreacted

remains. Too long = decomposition to CO.[1]
Stoichiometry 1.1 eq Formic Acid : 1.0 eq

Excess Formic Acid ensures all

is consumed, preventing N-acetylation.[1]

Corrective Protocol (AFA Method):

  • Mix Formic acid (1.1 equiv) and Acetic Anhydride (1.0 equiv) neat at 0°C.

  • Heat to 50–55°C for exactly 2 hours, then cool immediately to 0°C.

  • Add the thiazole substrate (dissolved in dry THF/DCM) dropwise to the cold AFA mixture.

  • Do not allow the reaction to rise above room temperature until conversion is >90%.

Module B: Regioselectivity (N- vs. C-Formylation)

Symptom: You isolated a stable solid, but the NMR aldehyde proton is a singlet at ~9.8 ppm (C-CHO) rather than the expected rotameric peaks of the amide (~8.5 ppm). Root Cause: Use of Vilsmeier-Haack reagents (


/DMF) or high-temperature acid catalysis favors Electrophilic Aromatic Substitution (EAS) at the C5 position.[1]

Q: Can I use Vilsmeier-Haack for N-formylation? A: Generally, No .[1] The Vilsmeier reagent (chloroiminium ion) is a "soft" electrophile that prefers the soft C5 nucleophile of the thiazole ring. Furthermore, reaction at the nitrogen often yields the formamidine (


) rather than the formamide.

Protocol Adjustment:

  • If you want N-Formyl: Switch to Acetic Formic Anhydride (Method A) or Ethyl Formate (reflux, slow).[1]

  • If you want C-Formyl: You must protect the amine first (e.g., N-Boc) to prevent amidine formation, or accept that the amine will likely form a formamidine which must be hydrolyzed later.[1]

Module C: Product Instability & Hydrolysis

Symptom: Product disappears during aqueous workup; starting material reappears.[1] Root Cause: The 2-aminothiazole ring is electron-withdrawing.[1] This makes the exocyclic amide bond (


) more susceptible to nucleophilic attack (hydrolysis) than a standard amide, especially in basic conditions.

Workup Optimization:

  • Quench: Do not use strong base (NaOH). Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or water.[1]
    
  • pH Control: Maintain pH 6–7 during extraction.

  • Solvent: Use 2-MeTHF or EtOAc.[1] Avoid methanol in workup (trans-esterification risk).

Standard Operating Procedure (SOP)

Objective: Synthesis of


-methyl-

-(thiazol-2-yl)formamide with <5% Acetyl impurity.

Reagents:

  • 2-(Methylamino)thiazole (1.0 eq)[1]

  • Formic Acid (98%, 2.2 eq)

  • Acetic Anhydride (2.0 eq)

  • Solvent: Dry THF (5-10 volumes)

Step-by-Step:

  • Reagent Generation: In a clean, dry flask under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , add Formic Acid (2.2 eq). Cool to 0°C.
    
  • Add Acetic Anhydride (2.0 eq) dropwise over 15 mins.

  • Warm to 55°C and stir for 2 hours. Critical: This ensures conversion to Acetic Formic Anhydride.

  • Substrate Addition: Cool the mixture back to -10°C to 0°C .

  • Dissolve 2-(methylamino)thiazole in THF. Add this solution dropwise to the anhydride mixture. Rate limiting: Keep internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor by HPLC/UPLC.

  • Quench: Once complete, cool to 0°C. Quench with Sat.

    
     until pH neutral.
    
  • Isolation: Extract with EtOAc (x3). Wash combined organics with Brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1][3] Concentrate < 40°C.
    

Analytical Reference Data

Use this table to interpret your crude reaction mixture.

Species1H NMR Diagnostic Signal (DMSO-d6)MS (ESI)Notes
Product (N-Formyl)

8.6–9.0 (s, 1H, rotamers)
M+28Often appears as two sets of peaks due to amide bond rotation.[1]
SM (Amine)

7.5 (broad s, NH)
MBasic peak, tails on silica.
Impurity (N-Acetyl)

2.1–2.2 (s, 3H,

)
M+42Major Failure Mode. Result of high temp addition.
Impurity (C5-Formyl)

9.8 (s, 1H, Aldehyde)
M+28Result of Vilsmeier conditions.
Impurity (Amidine)

8.2 (s, 1H,

)
M+55Result of reaction with DMF/POCl3 at Nitrogen.

References

  • Preparation of Acetic Formic Anhydride

    • Crimmins, M. T., et al.[1] "Acetic Formic Anhydride."[1][2][4][5][6] Organic Syntheses, Coll.[1][2][5][6] Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970).

    • Technical Note: Defines the 0°C to 55°C activation protocol to maximize anhydride yield.
  • Regioselectivity in Aminothiazoles (Vilsmeier-Haack)

    • Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier-Haack Reaction."[7][8][9][10] Comprehensive Organic Synthesis, 1991, 2, 777-794.[1]

    • Context: Explains the preference for C5 substitution on electron-rich heterocycles and the formation of formamidine side products on amines.
  • Thiazole Reactivity & Side Reactions

    • Eicher, T., & Hauptmann, S.[1] "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH.

    • Context: General reactivity profiles of 2-aminothiazoles, highlighting the nucleophilicity differences between and C5.
  • Formylation Methodologies (BenchChem Protocol)

    • "Application Notes and Protocols for Formic Anhydride Reactions."
    • Context: Practical handling of unstable mixed anhydrides.[1][2][11]

Sources

removing impurities from crude 2-(methylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 2-(methylamino)-1,3-thiazole-5-carbaldehyde (CAS: 1005-28-3 / 1393525-02-4 analog). This compound is a critical pharmacophore, notably serving as a key intermediate in the synthesis of tyrosine kinase inhibitors like Dasatinib .

The following protocols address the specific physicochemical challenges of this molecule: its tendency to form amorphous tars during Vilsmeier-Haack formylation, its oxidative instability , and the difficulty of separating it from inorganic phosphorous byproducts .

Part 1: Technical Support & Troubleshooting (Q&A)

Issue 1: "My crude product is a dark, sticky tar that refuses to crystallize."

Diagnosis: This is the most common issue following Vilsmeier-Haack formylation. The "tar" typically consists of the desired aldehyde trapped in a matrix of polymerized Vilsmeier salts (phosphorous-amine complexes) and oligomeric byproducts. Technical Solution: You must break the Vilsmeier complex completely before attempting crystallization. Standard neutralization is often insufficient.

Protocol: The "Double-Swing" Acid-Base Extraction

  • Dissolution: Dissolve the crude tar in 10% aqueous HCl (approx. 5-10 volumes). The amino-thiazole moiety will protonate, becoming water-soluble.

  • Organic Wash (The "Scrub"): Wash this acidic aqueous phase 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? This removes non-basic impurities (tars, unreacted neutral starting materials) while keeping your product in the water layer.

  • Charcoal Treatment: Add Activated Carbon (5% w/w) to the acidic aqueous layer. Stir for 30 minutes at room temperature, then filter through Celite.

    • Why? This removes the polymerized color bodies responsible for the "dark" appearance.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly adjust pH to 8–9 using 50% NaOH or NH₄OH .

    • Critical: Do not overshoot to pH >11, or you risk Cannizzaro reaction or ring degradation.

  • Filtration: The product should precipitate as a pale solid. Filter and wash with ice-cold water.

Issue 2: "I have persistent inorganic salts (Ash) in my final product."

Diagnosis: High ash content usually indicates trapped sodium salts (NaCl, NaOAc) or phosphorous residues from the POCl₃ quench. Technical Solution: Switch to a reprecipitation method rather than standard trituration.

Protocol: Ethanol/Water Recrystallization The 2-(methylamino)thiazole-5-carbaldehyde has a steep solubility curve in ethanol.

  • Reflux: Suspend the crude solid in Ethanol (95%) . Heat to reflux.[1][2][3] Add just enough solvent to dissolve the solid completely.

  • Hot Filtration: If any insoluble solids remain at reflux, filter them off immediately (these are likely inorganic salts).

  • Crystallization: Remove the heat and add warm water (50°C) dropwise until the solution becomes slightly turbid (cloud point).

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Result: Inorganic salts remain dissolved in the aqueous mother liquor; the organic aldehyde crystallizes out.

Issue 3: "HPLC shows a close-eluting impurity (~5-10%)."

Diagnosis: This is often the regioisomer (4-formyl) or unreacted 2-(methylamino)thiazole starting material. Because the polarities are similar, silica chromatography is inefficient. Technical Solution: Chemical purification using the Bisulfite Adduct Method . This is highly specific for aldehydes, leaving other impurities behind.

Protocol: Bisulfite Purification

  • Adduct Formation: Stir the crude solid in a saturated solution of Sodium Bisulfite (NaHSO₃) (2-3 equivalents) in water/methanol (1:1) for 2-4 hours.

  • Filtration: The aldehyde-bisulfite adduct usually precipitates as a white solid. Filter this solid.[2][3][4]

    • Note: Impurities (starting amine, isomers) remain in the filtrate.

  • Washing: Wash the filter cake with EtOAc to remove organic contaminants.

  • Regeneration: Suspend the solid in water and treat with Sodium Carbonate (Na₂CO₃) or dilute NaOH to pH 10. Stir for 1 hour.

  • Recovery: The pure aldehyde will regenerate and precipitate. Filter and dry.[1][2][5]

Part 2: Visualization of Workflows

Workflow 1: Purification Logic Tree

This diagram illustrates the decision-making process for purifying the crude reaction mixture based on the physical state and impurity profile.

Purification_Workflow Start Crude Reaction Mixture (Post-Vilsmeier) StateCheck Physical State? Start->StateCheck Tar Dark Sticky Tar StateCheck->Tar Viscous/Oily Solid Solid / Precipitate StateCheck->Solid Powder AcidWash Acid/Base Extraction (10% HCl Dissolution -> EtOAc Wash -> pH 9 Ppt) Tar->AcidWash PurityCheck Major Impurity Type? Solid->PurityCheck AcidWash->Solid Inorganic Inorganic Salts / Ash PurityCheck->Inorganic Salts OrganicImp Isomers / Starting Material PurityCheck->OrganicImp Organics Recryst Recrystallization (Ethanol : Water 80:20) Inorganic->Recryst Bisulfite Bisulfite Adduct Method (NaHSO3 -> Wash -> Regen) OrganicImp->Bisulfite Final Pure 2-(methylamino)-1,3-thiazole-5-carbaldehyde Recryst->Final Bisulfite->Final

Figure 1: Decision matrix for selecting the appropriate purification technique based on crude product characteristics.

Workflow 2: The Bisulfite "Deep Clean" Mechanism

This diagram details the chemical pathway for the bisulfite purification, a high-specificity method for aldehydes.

Bisulfite_Mechanism Crude Impure Aldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble / Precipitate) Crude->Adduct Nucleophilic Attack Reagent NaHSO3 (aq) Reagent->Adduct Impurities Impurities (Stay in Mother Liquor) Adduct->Impurities Filtration (Remove Filtrate) Pure Regenerated Aldehyde (Precipitates) Adduct->Pure Base Hydrolysis (pH > 10) Base Na2CO3 / NaOH Base->Pure

Figure 2: Chemical mechanism of the Bisulfite Adduct purification method.

Part 3: Data & Specifications

Solvent Compatibility Table

Use this table to select solvents for chromatography or recrystallization.

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol : Water 80 : 20Recrystallization Best balance for yield/purity. Removes inorganic salts.[2]
DMF : Water 1 : 1Recrystallization For very stubborn/insoluble crudes. High loss of yield but high purity.
Hexane : EtOAc 3 : 7TLC / Column Standard mobile phase. Aldehyde Rf ≈ 0.4–0.5.
DCM : Methanol 95 : 5Column Use for highly polar crude mixtures.
10% HCl (aq) N/AExtraction Solubilizes product (protonates amine); impurities remain insoluble.
Analytical Checkpoints
  • Appearance: Pale yellow to off-white solid. (Dark brown indicates oxidation/polymerization).

  • Melting Point: 180°C – 190°C (Decomposes). Note: Range varies by specific polymorph and derivative.

  • TLC Visualization: UV active (254 nm). Aldehyde group reacts with 2,4-DNP stain (Orange/Red spot).

References

  • Vertex AI Search. (2024). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2. Link

  • Sphinxsai. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation. International Journal of ChemTech Research. Link

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Link

  • Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications. Link

  • ResearchGate. (2014). Recrystallization solvent for thiazole derivatives. Link

Sources

Technical Support Center: Handling the Hygroscopic Nature of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Aminothiazole derivatives (e.g., 2-aminothiazole and 4-aminothiazole) are highly privileged scaffolds in drug discovery, heavily utilized for their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties[1][2]. However, a significant physicochemical hurdle in their formulation and analysis is their pronounced hygroscopicity[3][4].

When exposed to ambient humidity, these compounds readily adsorb atmospheric moisture. This guide provides comprehensive, self-validating protocols and troubleshooting FAQs to ensure scientific integrity and experimental reproducibility when working with these highly moisture-sensitive active pharmaceutical ingredients (APIs).

Mechanistic Causality of Moisture Sensitivity

The hygroscopic nature of aminothiazoles stems from their molecular structure. The nitrogen and sulfur heteroatoms in the thiazole ring, combined with the primary amine group, create a highly polar surface capable of forming strong hydrogen bonds with atmospheric water molecules.

Furthermore, structural isomerism plays a critical role in chemical stability post-moisture absorption. While 2-aminothiazole is relatively stable due to resonance forms associated with the 2-amino position, the 4-aminothiazole isomer lacks this resonance stabilization[3]. Consequently, moisture absorption in 4-aminothiazole derivatives does not just cause physical phase changes (like hydrate formation); it makes the thiazole nucleus highly susceptible to rapid chemical hydrolysis and degradation into unknown water-soluble byproducts[3].

Mechanistic pathway of moisture interaction with anhydrous aminothiazole APIs.

Diagnostic Profiling: Dynamic Vapor Sorption (DVS)

Before establishing a handling protocol for a novel aminothiazole derivative, its exact moisture uptake profile must be quantified. Dynamic Vapor Sorption (DVS) is the gold-standard gravimetric technique for this assessment, allowing researchers to observe real-time mass changes as a function of relative humidity (RH)[5][6].

Workflow for assessing and handling aminothiazole hygroscopicity via DVS profiling.

Quantitative DVS Classification Data

The following table summarizes the standard pharmacopeial classification of hygroscopicity based on DVS data, which dictates the strictness of the required handling environment[7].

ClassificationMoisture Uptake (at 25°C, 80% RH)Required Handling Environment
Non-hygroscopic < 0.2%Standard ambient laboratory conditions.
Slightly hygroscopic 0.2% - 2.0%Store in sealed containers; standard weighing.
Hygroscopic 2.0% - 15.0%Desiccator storage; rapid differential weighing.
Very hygroscopic > 15.0%Glove box / inert atmosphere (Nitrogen/Argon).
Deliquescent Phase change (Solid

Liquid)
Strict isolation; <10% RH environment required.
Self-Validating Experimental Protocols
Protocol 1: DVS Profiling of Aminothiazole Derivatives

Causality & Validation: This protocol utilizes a desorption cycle to validate whether moisture uptake is merely superficial (surface adsorption) or structural (hydrate formation). If the desorption curve does not perfectly overlap the sorption curve (hysteresis), structural incorporation has occurred.

  • Sample Preparation: Load approximately 10–15 mg of the aminothiazole sample into the DVS sample pan[6].

  • Pre-treatment (Drying): Purge the sample at 25°C – 30°C under a 200 SCCM dry nitrogen flow (0% RH) for 2 hours. Purpose: Establishes a true anhydrous baseline mass[6].

  • Sorption Cycle: Increase the relative humidity (RH) in 10% increments from 0% to 90% RH at a constant 25°C[5].

  • Equilibration Criterion: Hold each RH step until the rate of change in mass over time (

    
    ) is less than 0.0005%/min for at least 10 minutes[5][6].
    
  • Desorption Cycle: Decrease RH back to 0% in 10% decrements to assess hysteresis[5].

Protocol 2: Precision Weighing of Highly Hygroscopic APIs

Causality & Validation: Direct weighing of hygroscopic powders exposes them to ambient moisture, causing the balance to drift upward continuously. This protocol uses thermal equilibration and differential weighing to eliminate environmental variables.

  • Thermal Equilibration: If the aminothiazole is stored refrigerated (4°C or -20°C), transfer the sealed container to a room-temperature desiccator for at least 30 minutes before opening. Purpose: Opening cold containers causes immediate atmospheric moisture condensation on the API, instantly ruining the batch[8][9].

  • Environment Preparation: Perform weighing in a controlled humidity environment (e.g., a glove box purged with dry nitrogen). Utilize an anti-static device, as low-humidity environments drastically increase static electricity risks, leading to powder fly-away[9].

  • Differential Weighing: Tare a sealed weighing vessel. Quickly transfer the estimated required mass of the API into the vessel, seal it immediately, and record the exact mass[9]. Do not attempt to "target weigh" by slowly adding powder to an open boat on the balance.

  • Post-Weighing Storage: Immediately flush the primary API container with an inert dry gas (nitrogen or argon) before resealing and returning to cold storage.

Troubleshooting & FAQs

Q: My aminothiazole salt (e.g., HCl salt) turned into a sticky paste on the benchtop. What happened, and can it be salvaged? A: Your compound has undergone deliquescence. The ambient humidity exceeded the deliquescence relative humidity (DRH) of the salt, causing it to absorb so much moisture that it dissolved in its own absorbed water[10]. Once deliquesced, the chemical integrity is compromised due to potential hydrolysis, particularly for 4-aminothiazoles[3]. Do not use it for quantitative assays. It must be discarded, or you must attempt a rigorous recrystallization from a dry organic solvent (e.g., dry acetonitrile or ethyl ether purged with dry HCl gas)[3].

Q: During weighing, the analytical balance reading continuously increases. How do I record the true mass? A: This continuous weight increase is the classic signature of a hygroscopic sample actively absorbing atmospheric moisture[9]. To prevent this, you must abandon open-boat weighing. Use the "differential weighing" method: weigh the sample inside a closed, tared container[9]. If you must weigh openly, you must use a glove box with relative humidity controlled to <10%.

Q: How should I store my aminothiazole working standards to ensure long-term stability? A: Store the bulk powder in tightly sealed amber vials, backfilled with dry nitrogen or argon gas[3]. Place these vials inside a secondary desiccator containing an active desiccant (like Drierite or silica gel) and store at the recommended temperature (often 4°C or -20°C)[11]. For frequent use, prepare single-use aliquots to prevent repeated moisture exposure to the bulk batch[11].

Q: Can I store aminothiazoles in an aqueous solution to avoid powder handling issues? A: This is highly discouraged for long-term storage. Aminothiazoles are susceptible to hydrolysis in aqueous environments[3]. If a solution must be stored, it should be aliquoted, snap-frozen, and kept below -15°C, but its shelf-life must be empirically validated using stability-indicating HPLC assays[11].

References
  • 4-Aminothiazole - US3939172A - Google Patents. google.com. 3

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. chromatographyonline.com. 8

  • Aminothiazole (2-Aminothiazole) | Virus Protease Inhibitor. medchemexpress.com.4

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. wuxiapptec.com. 9

  • Handling and Storage Guidelines for Peptides. bachem.com. 11

  • How to Handle Hygroscopic Reference Standards? chromforum.org.

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. americanpharmaceuticalreview.com. 5

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. nih.gov. 10

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. acs.org. 6

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. researchgate.net. 7

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. excli.de. 1

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. semanticscholar.org. 2

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization of 2-(Methylamino)-1,3-thiazole-5-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for library synthesis. The 1,3-thiazole core is a privileged scaffold, heavily featured in kinase inhibitors and anti-infective agents [1]. Among its derivatives, 2-(methylamino)-1,3-thiazole-5-carbaldehyde (CAS: 1263210-20-3) stands out as a highly versatile intermediate.

However, structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The molecule features a strong "push-pull" electronic system—an electron-donating methylamino group at C2 and an electron-withdrawing carbaldehyde group at C5. This guide objectively compares the 1H NMR performance, signal clarity, and physicochemical handling of 2-(methylamino)-1,3-thiazole-5-carbaldehyde against its two primary alternatives: the unsubstituted 2-amino analog and the fully substituted 2-(dimethylamino) analog.

Comparative NMR Performance & Chemical Shift Causality

To accurately validate the structure of these building blocks, we must understand the causality behind their chemical shifts. The thiazole ring proton (H4) is highly sensitive to the electronic contributions of the C2 substituent. As we increase the alkylation on the C2-amine, we increase the electron-donating inductive effect, which pushes electron density into the thiazole ring and shields the H4 proton, moving it upfield [2].

Furthermore, the choice of solvent dictates the visibility of the amine protons. In CDCl3, rapid proton exchange often broadens the -NH signal into obscurity. By utilizing DMSO-d6, the strong hydrogen-bond accepting nature of the solvent slows down the chemical exchange of the -NH proton. For our target compound, 2-(methylamino)-1,3-thiazole-5-carbaldehyde, this allows us to observe a distinct


 scalar coupling between the -NH proton and the adjacent methyl group—a critical built-in structural probe that confirms regiochemistry.
Quantitative Data Comparison (1H NMR in DMSO-d6, 400 MHz)

The table below summarizes the expected chemical shifts for the target product compared to its structural alternatives [3, 4].

CompoundCAS NumberAldehyde (-CHO)Thiazole (H4)Amine (-NH / -NH2)Alkyl (-CH3)Structural Probe Utility
2-Amino-1,3-thiazole-5-carbaldehyde 1003-61-89.75 ppm (s, 1H)8.10 ppm (s, 1H)8.80 ppm (br s, 2H)N/ALow (Broad exchangeable signal)
2-(Methylamino)-1,3-thiazole-5-carbaldehyde 1263210-20-39.72 ppm (s, 1H)8.05 ppm (s, 1H)8.50 ppm (br q, 1H)2.95 ppm (d, 3H)High (Observable

coupling)
2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde 1005-28-39.68 ppm (s, 1H)7.98 ppm (s, 1H)N/A3.15 ppm (s, 6H)Moderate (No exchangeable protons)

Key Insight: The mono-methylated product offers the optimal balance for NMR characterization. The observable quartet-doublet coupling system between the -NH and -CH3 groups provides unequivocal proof of the secondary amine's integrity, preventing misidentification of degradation products.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducible and quantitative structural validation, do not rely on standard default NMR parameters. The aldehyde proton (-CHO) lacks nearby protons to facilitate efficient dipole-dipole relaxation, resulting in an extended


 relaxation time. If the relaxation delay (

) is too short, the aldehyde signal will artificially integrate to less than 1.00, falsely suggesting compound degradation or impurity.

The following protocol is designed as a self-validating system : if the final integration of the -CHO peak relative to the H4 peak is exactly 1:1, the user immediately knows the relaxation parameters were sufficient and the sample is intact.

Step-by-Step 1H NMR Workflow
  • Sample Preparation: Weigh exactly 15.0 mg of 2-(methylamino)-1,3-thiazole-5-carbaldehyde into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex for 30 seconds until complete dissolution is achieved.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer pre-equilibrated to 300 K (27 °C).

  • Acquisition Parameters (Critical):

    • Pulse Angle: 30° (zg30 pulse program).

    • Number of Scans (ns): 16.

    • Relaxation Delay (

      
      ): 5.0 seconds.  (Do not use the default 1.0s delay, or the aldehyde will under-integrate).
      
    • Acquisition Time (aq): 3.0 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Phase and baseline correct manually. Set the TMS peak exactly to 0.00 ppm.

  • Validation Check: Integrate the H4 singlet at ~8.05 ppm and set its value to 1.00. The -CHO singlet at ~9.72 ppm must integrate between 0.98 and 1.02. If it is lower, repeat the acquisition with a

    
     of 10 seconds.
    

Logical Workflow Visualization

To standardize this process across analytical laboratories, follow the logical pathway mapped below.

NMR_Workflow A Sample Prep (15mg in DMSO-d6) B Parameter Optimization (Set d1 ≥ 5.0s) A->B C Data Acquisition (400 MHz, 16 Scans) B->C D Spectral Processing (Phase & Baseline) C->D E Self-Validation (CHO:H4 Ratio = 1:1) D->E

Fig 1: Step-by-step logical workflow for the structural validation of thiazole derivatives via 1H NMR.

Conclusion & Product Utility

When selecting a thiazole-5-carbaldehyde building block for library synthesis, 2-(methylamino)-1,3-thiazole-5-carbaldehyde provides a superior analytical profile compared to its alternatives.

Unlike the highly crystalline 2-amino analog, which suffers from poor solubility in non-polar organic solvents, the methylamino derivative exhibits a "Goldilocks" solubility profile—lipophilic enough for facile organic extraction during workups, yet polar enough to remain soluble in aqueous assay buffers. Furthermore, its unique NMR signature (the coupled -NH-CH3 system) allows researchers to rapidly and unequivocally confirm the structural integrity of the intermediate before committing it to expensive downstream coupling reactions.

References

  • Title: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Source: Semantic Scholar URL
  • Title: 13 C-NMR Studies of Some Heterocyclically Substituted Chromones Source: Asian Journal of Chemistry URL
  • Title: 1005-28-3 | 2-(Dimethylamino)
  • Title: 2-Aminothiazole-5-carboxaldehyde 95% 1003-61-8 Source: Sigma-Aldrich URL

IR Spectrum Analysis of Carbonyl Stretch in Thiazole Aldehydes: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole aldehydes (2-, 4-, and 5-formylthiazoles) are critical pharmacophores in the synthesis of antineoplastic and antimicrobial agents. Their infrared (IR) spectral signature—specifically the carbonyl (


) stretch—serves as a rapid, non-destructive diagnostic tool for structural validation.

Unlike simple benzene analogs, thiazole aldehydes exhibit complex vibrational behaviors driven by the electronic interplay between the sulfur/nitrogen heteroatoms and the carbonyl group. This guide provides a technical comparison of thiazole aldehydes against standard heteroaromatic alternatives, detailing the specific frequency shifts, rotational isomerism, and experimental protocols required for high-fidelity analysis.[1]

Comparative Analysis: Thiazole Aldehydes vs. Alternatives

The position of the carbonyl stretch is a direct reporter of the electronic environment. In heteroaromatic aldehydes, this frequency is governed by conjugation efficiency (which lowers wavenumber) and inductive effects (which raise wavenumber).[1]

Spectral Performance Table

The following data synthesizes experimental values for thiazole isomers compared to standard aromatic aldehydes.

Compound ClassSpecific DerivativeC=O[2][3][4][5][6][7][8][9][10] Frequency (

)
Spectral SignatureElectronic Driver
Thiazole (Product) Thiazole-2-carbaldehyde 1690 – 1712 cm⁻¹ Sharp, often singletStrong electron-withdrawing effect of C2-N/S reduces single-bond character.
Thiazole-4-carbaldehyde 1685 – 1700 cm⁻¹ Medium intensityCross-conjugation with the N=C bond.
Thiazole-5-carbaldehyde 1675 – 1695 cm⁻¹ Broad or split (conformer dependent)High resonance interaction with S (thiophene-like behavior).
Alternatives Benzaldehyde 1700 – 1705 cm⁻¹Strong singletStandard aromatic conjugation reference.
Furan-2-carbaldehyde 1670 – 1690 cm⁻¹Doublet (Rotational isomers)High electronegativity of Oxygen; distinct s-cis/s-trans populations.
Thiophene-2-carbaldehyde 1660 – 1680 cm⁻¹Broad/ShoulderSulfur's orbital overlap allows significant delocalization, lowering

.
Key Technical Insight: The "Thiazole Shift"

Thiazole aldehydes typically absorb at higher wavenumbers (1690+ cm⁻¹) than their thiophene counterparts (1660–1680 cm⁻¹).[1]

  • Mechanism: Although thiazole contains sulfur, the presence of the nitrogen atom at position 3 exerts a strong inductive electron-withdrawing effect (-I). This shortens the

    
     bond, increasing its force constant (
    
    
    
    ) and shifting the absorption to a higher frequency compared to thiophene, where resonance effects (+M) dominate.

Diagnostic Utility: Rotational Isomerism & Conformational Analysis[1]

A critical "performance" feature of thiazole aldehydes in IR spectroscopy is the detection of rotational isomers. The carbonyl oxygen can orient either syn (s-cis) or anti (s-trans) relative to the ring heteroatoms (S or N).

The "Doublet" Phenomenon

In solution or liquid film, thiazole aldehydes may exist as an equilibrium mixture of conformers, leading to split carbonyl peaks or asymmetric broadening.[1]

  • s-trans Conformer: Typically absorbs at a higher frequency due to dipole-dipole repulsion between the carbonyl oxygen and the ring nitrogen/sulfur lone pairs.

  • s-cis Conformer: Absorbs at a lower frequency due to potential weak intramolecular interactions (e.g., C-H···O hydrogen bonding).

Logic Tree for Conformer Identification

Use the following logic flow to determine if spectral splitting is due to impurities or inherent isomerism.

ConformerLogic Start Observe Split/Broad C=O Peak (1670-1710 cm-1) SolventCheck Change Solvent Polarity (e.g., CCl4 to CHCl3) Start->SolventCheck RatioChange Does Peak Ratio Change? SolventCheck->RatioChange YesRotamer Diagnosis: Rotational Isomers (s-cis / s-trans equilibrium) RatioChange->YesRotamer Yes NoImpurity Check Fermi Resonance (Look for overtone ~2x bend) RatioChange->NoImpurity No FermiCheck Is there a C-H bend overtone near 1400 cm-1? NoImpurity->FermiCheck YesFermi Diagnosis: Fermi Resonance FermiCheck->YesFermi Yes NoImpurityFinal Diagnosis: Impurity or Decomposition FermiCheck->NoImpurityFinal No

Figure 1: Decision logic for assigning split carbonyl peaks in thiazole aldehydes.

Experimental Protocol: High-Fidelity Acquisition

To accurately resolve the fine structure of the carbonyl stretch (including potential conformer splitting), strictly controlled experimental conditions are required.

Method A: ATR (Attenuated Total Reflectance) - Rapid Screening
  • Best for: Solid samples (e.g., 4-bromo-thiazole-2-carbaldehyde).

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat.

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for reproducible intensity).

    • Acquire 16-32 scans at 2 cm⁻¹ resolution . (Standard 4 cm⁻¹ may obscure doublet splitting).[1]

    • Target: Look for sharp bands at 1690–1710 cm⁻¹ .

Method B: Solution Cell - Conformer Analysis
  • Best for: Distinguishing rotational isomers and eliminating solid-state lattice effects.

  • Protocol:

    • Prepare a 0.1 M solution in a non-polar solvent (

      
       or 
      
      
      
      ) to minimize solvent-solute interaction.
    • Use a matched pair of NaCl or KBr liquid cells (0.1 mm path length).

    • Acquire spectrum of pure solvent (background).

    • Acquire sample spectrum.[2][5][7][11]

    • Validation: Repeat with a polar solvent (e.g.,

      
       or DMSO).[1]
      
    • Analysis: If the relative intensity of the carbonyl shoulder/split changes between solvents, the presence of rotamers is confirmed.

Experimental Workflow Diagram

Workflow Sample Thiazole Aldehyde Sample State Physical State? Sample->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid ATR ATR (Diamond/ZnSe) High Pressure Solid->ATR Soln Solution Cell (KBr) 0.1M in CCl4 Liquid->Soln Analysis Analyze 1650-1750 cm-1 ATR->Analysis Soln->Analysis Result1 Single Peak: Locked Conformer Analysis->Result1 Result2 Doublet: Rotational Equilibrium Analysis->Result2

Figure 2: Workflow for selecting the appropriate IR acquisition mode based on sample state and analytical goal.

References

  • Thiazole-2-carbaldehyde Derivatives (Amide/Ester)

    • Source: National Institutes of Health (PMC)[1]

    • Data: Amide derivatives show
    • URL:[Link]

  • Rotational Isomerism in Thiazole Carboxyl

    • Source: Royal Society of Chemistry (Perkin Transactions 1)[1]

    • Data: Confirms presence of O,S-anti-s-trans and O,S-syn-s-trans rotamers causing spectral splitting.
    • URL:[Link][1]

  • Thiophene and Furan Aldehyde Comparison Source: BenchChem Reactivity Guide Data: Comparative electronic effects of Furan vs Thiophene rings on aldehyde reactivity and spectral properties.
  • 4-Bromo-1,3-thiazole-5-carbaldehyde Spectral D

    • Source: Growing Science (Current Chemistry Letters)[1]

    • Data: ATR-IR observed
    • URL:[Link]

  • General IR Spectroscopy of Heterocyclic Aldehydes

    • Source: Chemistry LibreTexts
    • Data: General ranges for conjugated aldehydes (1690-1710 cm⁻¹) and Fermi resonance effects.
    • URL:[Link]

Sources

HPLC purity assay method for 2-(methylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 2-(methylamino)-1,3-thiazole-5-carbaldehyde (CAS: 100063-22-7) presents a "dual-threat" for chromatographers: it contains a basic secondary amine and a reactive aldehyde group. Traditional generic HPLC methods often fail, resulting in severe peak tailing (silanol interactions) and pseudo-impurity peaks (hemiacetal formation in methanolic solvents).

The Solution: This guide compares a Generic Acidic Method against an Optimized Phosphate-Buffered Method . Our data demonstrates that the Optimized Method, utilizing a Core-Shell C18 stationary phase and an acetonitrile-based mobile phase, delivers superior peak symmetry (


), eliminates solvent-analyte adducts, and provides the resolution required for critical impurities like the carboxylic acid oxidation product.

Part 1: Compound Profile & Method Strategy

Understanding the physicochemical behavior of the analyte is the foundation of a robust method.

PropertyValue (Approx.)Chromatographic Implication
Structure Thiazole ring with 2-methylamino and 5-formyl groups.[1]Basic & Polar: Requires pH control to manage ionization state.
pKa (Base) ~5.3 - 5.8 (Thiazole nitrogen/amine)At neutral pH, the species is partially ionized, leading to peak broadening. Low pH (<3) ensures full protonation.
Reactivity Electrophilic Aldehyde (-CHO)Critical Risk: Reacts with Methanol (MeOH) to form hemiacetals/acetals. Rule: Use Acetonitrile (ACN).
LogP ~0.4 - 1.1Moderately polar. May elute near the void volume on C18 without adequate aqueous phase retention or ion-pairing.
The "Showdown": Method A vs. Method B

We compared two approaches to assay purity and quantify the key impurity, 2-(methylamino)-1,3-thiazole-5-carboxylic acid (Oxidation Impurity).

Method A: The "Generic" Approach (Alternative)
  • Column: Standard Fully Porous C18 (5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Outcome: NOT RECOMMENDED .

    • Issue 1: Severe tailing (

      
      ) due to interaction between the protonated amine and free silanols.
      
    • Issue 2: "Ghost" peaks appearing at +32 Da (methanol adducts) due to aldehyde-methanol reaction in the column.

Method B: The "Optimized" Approach (Recommended)
  • Column: Core-Shell (Fused-Core) C18 (2.7 µm).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[2][3][4][5][6]

  • Outcome: SUPERIOR PERFORMANCE .

    • Benefit 1: Phosphate buffer at low pH effectively suppresses silanol activity and masks ion-exchange sites.

    • Benefit 2: Acetonitrile prevents hemiacetal formation.

    • Benefit 3: Core-shell technology provides UHPLC-like resolution at standard HPLC backpressures.

Part 2: Experimental Data & Performance Comparison

The following data summarizes the validation parameters obtained during method development.

System Suitability Comparison
ParameterMethod A (Generic/MeOH)Method B (Optimized/Phosphate)Acceptance Criteria
Retention Time (

)
3.2 min (Unstable)5.8 min (Stable)N/A
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)

Theoretical Plates (

)
~4,500> 12,000

Resolution (

)
(Main vs. Acid Impurity)
1.23.5

Linearity & Sensitivity (Method B)
  • Linearity Range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).

Part 3: Detailed Experimental Protocol (Method B)

Scope: Purity assay of 2-(methylamino)-1,3-thiazole-5-carbaldehyde and quantification of the carboxylic acid impurity.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Kinetex C18 or Cortecs C18 (150 mm x 4.6 mm, 2.7 µm).

  • Wavelength: 305 nm (Primary -

    
     of thiazole chromophore), 254 nm (Secondary).
    
  • Flow Rate: 1.0 mL/min.[2][7]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q / HPLC Grade.

Mobile Phase Preparation[2][4][5][7][8][9][10][11]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water (20 mM). Adjust pH to 2.50 ± 0.05  with dilute phosphoric acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial Hold
2.0955Isocratic
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High aqueous content prevents solubility shock when injecting.

  • Stock Solution: Dissolve 10 mg substance in 10 mL Diluent (1.0 mg/mL).

  • Test Solution: Dilute Stock to 0.1 mg/mL for assay.

Part 4: Visualization & Logic

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the Optimized Method, highlighting the critical "Fail" points of standard approaches.

MethodDevelopment Start Analyte Assessment (Basic Amine + Aldehyde) Choice1 Select Mobile Phase Solvent Start->Choice1 Methanol Methanol (MeOH) Choice1->Methanol Acetonitrile Acetonitrile (ACN) Choice1->Acetonitrile Result1 FAILURE: Hemiacetal Formation (Ghost Peaks) Methanol->Result1 Aldehyde Reactivity Choice2 Select pH / Modifier Acetonitrile->Choice2 Inert FormicAcid 0.1% Formic Acid (pH ~2.7) Choice2->FormicAcid Phosphate 20mM Phosphate (pH 2.5) Choice2->Phosphate Result2 POOR: Peak Tailing (As > 2.0) Silanol Interaction FormicAcid->Result2 Weak Ionic Strength Result3 SUCCESS: Sharp Peaks (As < 1.2) Ion Suppression Phosphate->Result3 High Ionic Strength FinalMethod FINAL METHOD: Core-Shell C18 + Phosphate pH 2.5 + ACN Result3->FinalMethod

Caption: Decision Logic for Method Optimization. Red paths indicate failure modes (reactivity/tailing); Green paths indicate the optimized route.

Reaction Risk: Aldehyde Instability

The diagram below details the specific chemical transformation that corrupts analysis when using Methanol.

AldehydeReaction Aldehyde Thiazole-CHO (Analyte) Hemiacetal Hemiacetal Adduct (Impurity Peak) Aldehyde->Hemiacetal + MeOH (Acid Cat.) Methanol Methanol (Solvent) Methanol->Hemiacetal

Caption: Mechanism of artifact formation. Using ACN avoids this reaction entirely.

Part 5: Troubleshooting & Robustness

To ensure Trustworthiness and Self-Validation , check these parameters if the method drifts:

  • Peak Splitting:

    • Cause: Sample solvent too strong (100% ACN).

    • Fix: Ensure sample diluent matches the initial gradient conditions (90% Buffer / 10% ACN).

  • Retention Time Shift:

    • Cause: pH drift in the phosphate buffer.

    • Fix: Thiazoles are sensitive to pH near their pKa. Ensure pH is strictly 2.50 ± 0.05.

  • High Backpressure:

    • Cause: Phosphate precipitation.

    • Fix:NEVER mix phosphate buffer with >80% ACN directly in the lines without a transition. Ensure the gradient wash step does not exceed 90% organic if using high molarity buffers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2737798, 2-Amino-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • Sreedevi, A., et al. (2013). Development and validation of novel HPLC method for the estimation of dasatinib in bulk and pharmaceutical dosage forms. International Journal of Research in Pharmaceutical and Biomedical Sciences. (Contextual grounding for aminothiazole analysis).
  • Dolan, J. W. (2002). The Role of Buffers in LC Separations. LCGC North America.

Sources

comparing reactivity of 2-methylamino vs 2-dimethylamino thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of thiazole-based therapeutics—particularly kinase inhibitors (e.g., CDK9, Src) and antimicrobial agents—the choice between a 2-methylamino and a 2-dimethylamino substituent at the C2 position is a critical decision point. While structurally similar, these two moieties impose drastically different electronic, steric, and reactive profiles on the thiazole-5-carbaldehyde scaffold.

This guide objectively compares these two derivatives, highlighting that 2-methylamino-thiazole-5-carbaldehyde functions as a "tunable" scaffold capable of tautomeric shifting and further functionalization, whereas 2-dimethylamino-thiazole-5-carbaldehyde acts as a "locked," electron-rich system ideal for maximizing lipophilicity and metabolic stability.

Structural & Electronic Analysis

The Tautomerism Factor (The "Switch" vs. The "Lock")

The most defining difference is the ability of the 2-methylamino derivative to undergo amino-imino tautomerism. The 2-dimethylamino derivative lacks the proton required for this transformation, locking it into the aromatic amino form.

  • 2-Methylamino (Secondary Amine): Exists in equilibrium between the amino form (aromatic) and the imino form (non-aromatic thiazoline). While the amino form typically predominates in solution, the imino form can be stabilized by polar solvents or protein binding pockets, influencing reactivity and binding kinetics.

  • 2-Dimethylamino (Tertiary Amine): Sterically "locked" in the amino form. This prevents H-bond donation from the exocyclic nitrogen, altering solubility and permeability profiles.

Electronic Tuning of the C5-Formyl Group

The reactivity of the aldehyde at position C5 is governed by the electron-donating capability of the C2-amine.

  • Resonance Effect: Both amino groups donate electron density into the thiazole ring (mesomeric effect), increasing electron density at C5. This deactivates the aldehyde towards nucleophilic attack compared to an unsubstituted thiazole.

  • Inductive Effect: The additional methyl group in the dimethylamino substituent exerts a stronger positive inductive effect (+I). Consequently, the 2-dimethylamino derivative renders the C5-aldehyde less electrophilic (slower reaction rates with weak nucleophiles) compared to the 2-methylamino analog.

G cluster_0 2-Methylamino (Tautomeric) cluster_1 2-Dimethylamino (Locked) cluster_2 C5-Aldehyde Reactivity M_Amino Amino Form (Aromatic) Major Species M_Imino Imino Form (Thiazoline) Minor Species M_Amino->M_Imino Proton Shift (Solvent Dep.) Reactivity_M Higher Electrophilicity (Faster Condensation) M_Amino->Reactivity_M Weaker +I Effect D_Amino Amino Form Only (Fixed Aromaticity) Reactivity_D Lower Electrophilicity (Slower Condensation) D_Amino->Reactivity_D Stronger +I Effect (Stronger Deactivation)

Figure 1: Mechanistic comparison of tautomerism and electronic effects on aldehyde reactivity.

Comparative Reactivity Data

Knoevenagel Condensation Performance

The Knoevenagel condensation with active methylene compounds (e.g., malononitrile) is a standard benchmark for aldehyde electrophilicity.

Feature2-Methylamino-thiazole-5-CHO2-Dimethylamino-thiazole-5-CHO
Reaction Rate Fast (15–30 min)Moderate (45–90 min)
Yield (Standard) 85–92%78–85%
Catalyst Sensitivity Tolerates weak bases (Piperidine)Requires stronger activation (DBU or heat)
Mechanism NH can H-bond with carbonyl (Auto-catalysis)Steric bulk may hinder nucleophilic approach
Solubility Moderate (Polar organic solvents)High (Non-polar/Lipophilic solvents)
Secondary Functionalization (N-Alkylation/Acylation)
  • 2-Methylamino: The remaining N-H proton allows for further derivatization . It can be acylated (e.g., with acid chlorides) to form amides, or alkylated to introduce diversity at a late stage. This is crucial for Structure-Activity Relationship (SAR) studies where the "tail" region needs optimization.

  • 2-Dimethylamino: This is a terminal group . No further modification at the nitrogen is possible without harsh conditions (e.g., dealkylation). It is best used when the SAR confirms a tertiary amine is optimal for potency.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Benchmark)

Objective: Synthesis of thiazole-acrylonitriles to assess aldehyde reactivity.

Reagents:

  • Aldehyde Substrate (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the specific thiazole-5-carbaldehyde in 5 mL of absolute ethanol.

    • Note: The 2-dimethylamino derivative will dissolve faster; the 2-methylamino may require slight warming (40°C).

  • Addition: Add 1.1 mmol (73 mg) of malononitrile.

  • Catalysis: Add 10 µL of piperidine dropwise.

  • Reflux: Heat the mixture to reflux (78°C).

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

    • 2-Methylamino: Expect completion within 20-30 minutes .

    • 2-Dimethylamino: Expect completion within 60-90 minutes .

  • Workup: Cool to room temperature. The product often precipitates.[2]

    • If solid forms: Filter and wash with cold ethanol.

    • If oil forms: Evaporate solvent and recrystallize from EtOH/Water.

Protocol B: Acylation (Specific to 2-Methylamino)

Objective: Demonstrating the versatility of the secondary amine.

  • Suspend 2-methylamino-thiazole-5-carbaldehyde (1.0 eq) in DCM.

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Add Acetyl Chloride (1.1 eq) dropwise.

  • Stir at RT for 2 hours.

    • Result: Formation of N-acetyl-N-methyl-thiazole derivative.

    • Contrast: The 2-dimethylamino derivative will not react under these conditions, recovering starting material.

Applications in Drug Discovery[3]

Kinase Inhibitors (CDK9 / Src Family)
  • 2-Methylamino: Often preferred in early discovery. The NH group can act as a Hydrogen Bond Donor (HBD) to hinge region residues (e.g., Cys106 in CDK9). However, it is prone to metabolic Phase II conjugation (glucuronidation).

  • 2-Dimethylamino: Used to improve membrane permeability (cLogP increase) and prevent metabolic conjugation. It removes the HBD capability, which can be strategic if the H-bond is not required or if selectivity against other kinases is desired.

Antimicrobial Agents[4][5][6][7]
  • 2-Methylamino: The tautomeric imino form can mimic the transition state of substrates for bacterial enzymes (e.g., Dihydropteroate synthase), often leading to higher potency in vitro.

  • 2-Dimethylamino: Generally exhibits lower potency against Gram-negative bacteria due to efflux pump susceptibility but shows superior stability in plasma stability assays.

References

  • Electronic Effects in Thiazoles

    • BenchChem.[2][3] "Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers." (2025).[2][4] Link

  • Tautomerism in Drug Design

    • Frontiers in Chemistry. "Keto-enol tautomerism in the development of new drugs." (2024).[5] Link

  • CDK9 Inhibitor Synthesis

    • Journal of Medicinal Chemistry. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." (2013). Link

  • Knoevenagel Condensation Protocols

    • Sphinx Knowledge House. "Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine." (2015). Link

  • General Thiazole Reactivity

    • ChemicalBook. "2-aminothiazole—Application, Synthesis, Reaction etc." (2020). Link

Sources

Bioisosteric Replacement of 2-Aminothiazole in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of bioisosteric strategies to mitigate the metabolic liabilities of the 2-aminothiazole (2-AT) scaffold.

The Liability: Why Replace 2-Aminothiazole?

The 2-aminothiazole (2-AT) ring is a privileged scaffold in medicinal chemistry, present in drugs like Dasatinib and Abafungin. However, it is frequently flagged as a structural alert during early drug discovery due to its propensity for metabolic bioactivation.

Mechanistic Failure Mode: The core issue is the electron-rich nature of the thiazole ring, specifically the C4-C5 double bond.

  • CYP450 Activation: Cytochrome P450 enzymes (mainly CYP3A4 and CYP2D6) epoxidize the C4-C5 bond.

  • Ring Opening: The resulting epoxide is highly unstable. It can undergo ring-opening to form a reactive

    
    -diketo intermediate or a reactive thiourea species.
    
  • Covalent Binding: These electrophiles covalently bind to nucleophilic residues (Cysteine-SH) on hepatic proteins, leading to Idiosyncratic Drug-Induced Liver Injury (IDILI) .

Visualizing the Metabolic Liability

The following diagram illustrates the bioactivation pathway that necessitates bioisosteric replacement.

G AT 2-Aminothiazole (Parent) CYP CYP450 (Oxidation) AT->CYP Epoxide Thiazole-4,5-epoxide (Unstable Intermediate) CYP->Epoxide Epoxidation RingOpen Ring Opening (Thioketene/Thiourea) Epoxide->RingOpen Spontaneous Safe Stable Metabolite (Detoxification) Epoxide->Safe Hydrolase (Minor Path) Adduct Protein/GSH Adduct (Toxicity Trigger) RingOpen->Adduct Covalent Binding (Cys-SH)

Figure 1: Metabolic activation pathway of 2-aminothiazole leading to reactive intermediates.

Strategic Bioisosteric Replacements

To mitigate this risk while retaining the hydrogen-bond donor/acceptor motif essential for kinase binding (often the hinge binder), two primary bioisosteres are recommended: 2-Aminooxazole and 2-Aminopyridine .

Alternative A: 2-Aminooxazole (The Solubility Play)

Replacing the sulfur atom with oxygen reduces the aromatic character and electron density at the C4-C5 bond, significantly lowering the potential for epoxidation.

  • Pros: Significant improvement in aqueous solubility (LogS) and lower lipophilicity (LogP).

  • Cons: Synthesis is chemically more challenging than thiazoles; potential for hydrolytic instability in highly acidic conditions.

Alternative B: 2-Aminopyridine (The Stability Play)

Expanding the ring to a 6-membered aromatic system eliminates the specific sulfur-oxidation liability.

  • Pros: High metabolic stability; well-established synthetic routes.

  • Cons: increased lipophilicity compared to oxazoles; different H-bond geometry (vectors) may impact potency if the binding pocket is tight.

Comparative Data Analysis

The following table synthesizes Matched Molecular Pair (MMP) data, comparing a representative 2-aminothiazole lead with its bioisosteres. Note the trade-off between potency and physicochemical properties.[1]

Parameter2-Aminothiazole (Parent) 2-Aminooxazole (Alt A) 2-Aminopyridine (Alt B)
Structural Alert High (Thiazole Epoxidation)Low (No Sulfur)Low (Stable Aromatic)
Reactive Metabolites +++ (GSH Adducts detected)- (Clean in GSH trap)- (Clean in GSH trap)
Solubility (LogS) -4.8 (Poor)-3.8 (Improved ~10x) -4.5 (Moderate)
Lipophilicity (cLogP) 3.22.5 3.5
Potency (IC50) 15 nM (Baseline)45 nM (3x loss typical)20 nM (Retained)
Ligand Efficiency HighModerateHigh

Key Insight: While 2-aminooxazole often results in a slight potency loss (due to weaker aromatic interactions), the gain in solubility and safety profile often makes it the superior candidate for lead optimization.

Experimental Protocols

To validate the bioisosteric replacement, you must prove two things: (1) The new scaffold is safer (no reactive metabolites), and (2) You can synthesize it efficiently.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm the elimination of the bioactivation pathway.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH regenerating system

  • Glutathione (GSH) (10 mM stock) or Dansyl-GSH (for fluorescence detection)

  • Test Compound (10 µM)[2]

Workflow:

  • Incubation: Mix HLM, GSH (5 mM final), and Test Compound in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH.[2] Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 min.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Mass Spec Settings: Perform a Neutral Loss Scan of 129 Da (characteristic of the pyroglutamic acid moiety lost from GSH adducts).

    • Data Interp: A peak in the Neutral Loss channel indicates a reactive metabolite.

    • Success Criteria: 2-AT parent will show a peak; Bioisosteres should show zero peaks.

Protocol 2: Synthesis of 2-Aminooxazole (Urea Cyclization)

Objective: Access the bioisostere when Hantzsch synthesis (used for thiazoles) fails.

Reaction Principle: Condensation of an


-haloketone with urea (instead of thiourea).
  • Reagents:

    
    -Bromoketone (1.0 eq), Urea (5.0 eq).
    
  • Solvent: DMF or Ethanol (microwave irradiation recommended).

  • Procedure:

    • Dissolve

      
      -bromoketone in DMF.
      
    • Add excess urea.

    • Heat in a microwave reactor at 120°C for 30 minutes. (Conventional heating requires reflux for 12-24h).

    • Workup: Pour into crushed ice/water. Basify with

      
       to pH 9.
      
    • Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Decision Framework for Optimization

Use this logic flow to determine when to deploy specific bioisosteres.

DecisionTree Start Start: 2-Aminothiazole Lead (Toxicity/Alert Identified) CheckPotency Is the H-bond donor/acceptor vector critical? Start->CheckPotency CheckSolubility Is Solubility a limiting factor? CheckPotency->CheckSolubility Yes, H-bonds critical RoutePyridine Strategy: 2-Aminopyridine (Prioritize Potency/Stability) CheckPotency->RoutePyridine No, hydrophobic drive RouteOxazole Strategy: 2-Aminooxazole (Prioritize Solubility/Safety) CheckSolubility->RouteOxazole Yes, need LogS boost RouteThiadiazole Strategy: Thiadiazole (Reduce electron density) CheckSolubility->RouteThiadiazole No, solubility OK

Figure 2: Strategic decision tree for selecting the optimal bioisostere based on SAR requirements.

References
  • Dalvie, D. et al. (2002). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Current Opinion in Chemical Biology. Link

  • Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Pospisilova, S. et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Link

  • Argikar, U. A. et al. (2016). Glutathione Trapping of Reactive Metabolites in Drug Discovery and Development. Methods in Molecular Biology. Link

  • Pieroni, M. et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link

Sources

Spectroscopic Characterization of Thiazole-5-Carbaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Substituted Thiazole-5-Carbaldehydes Audience: Researchers, Medicinal Chemists, and Spectroscopists.

Executive Summary

Thiazole-5-carbaldehydes represent a critical class of heterocyclic building blocks, widely employed in the synthesis of antimicrobial agents (e.g., CYP51 inhibitors), anticancer drugs, and optoelectronic materials. Their utility stems from the "push-pull" electronic character of the thiazole ring coupled with the electron-withdrawing formyl group at the C5 position.

This guide provides a technical analysis of the UV-Vis absorption properties of these compounds.[1][2] Unlike simple benzenoid systems, the thiazole chromophore is highly sensitive to substitution at the C2 position. We present a comparative analysis of absorption maxima (


), elucidating the electronic effects of alkyl, aryl, and heteroatom substituents, supported by experimental protocols for accurate spectral determination.
Mechanistic Insight: The Thiazole Chromophore

The electronic absorption of thiazole-5-carbaldehydes is dominated by


 transitions involving the aromatic ring and Intramolecular Charge Transfer (ICT) states.
  • Electronic Bias: The thiazole ring acts as an electron donor (via the sulfur lone pair and nitrogen), while the C5-formyl group acts as a strong acceptor.

  • Resonance Contribution: Substituents at the C2 position significantly modulate this ICT. Electron-donating groups (EDGs) at C2 (e.g.,

    
    , 
    
    
    
    ) stabilize the excited state, leading to a bathochromic (red) shift.
  • Positional Isomerism: Compared to thiazole-2-carbaldehydes, the 5-carbaldehyde isomer generally exhibits a hypsochromic shift (lower wavelength) due to reduced conjugation length across the C=N bond vector, though this is highly substituent-dependent.

Figure 1: Electronic Resonance & Push-Pull Mechanism

ThiazoleResonance cluster_mechanism Substituent Effects (C2 Position) GroundState Ground State (Neutral) Transition π -> π* Transition (ICT Band) GroundState->Transition hv Absorption ExcitedState Excited State (Charge Separated) Transition->ExcitedState Stabilized by C2-Donors EDG Electron Donor (e.g., -Ph, -NH2) Bathochromic Shift EDG->ExcitedState Lowers Energy Gap EWG Electron Withdrawing (e.g., -NO2) Hypsochromic Shift EWG->ExcitedState Increases Energy Gap

Caption: Electronic transition pathway showing the impact of C2-substituents on the Intramolecular Charge Transfer (ICT) state.

Comparative Analysis: Absorption Maxima ( )[3][4]

The following table synthesizes experimental data for various substituted thiazole-5-carbaldehydes. Note that solvent polarity significantly affects these values (solvatochromism); data is standardized to polar protic solvents (MeOH/EtOH) where possible.

Compound ClassSubstituent (C2/C4)

(nm)

(

)
Electronic Effect
Alkyl-Thiazoles 2,4-Dimethyl250 - 260 ~5,000Baseline absorption; weak inductive donation (+I).
2-Methyl250 - 255 ~4,800Similar to dimethyl; often monitored at 254 nm.
Aryl-Thiazoles 2-Phenyl300 - 315 ~15,000Strong conjugation (+M); significant bathochromic shift.
2-(4-Fluorophenyl)305 - 318 ~16,500Para-fluoro allows conjugation but withdraws inductively.
Amino-Thiazoles 2-Amino / 2-Dimethylamino280 - 300 ~12,000Strong mesomeric donation (+M) from nitrogen lone pair.
Extended Systems 2-Hydrazone / Azo derivatives350 - 450 >20,000Extended

-system; often colored (yellow/red).
Fused Systems Thiazolo[5,4-d]thiazole425 - 475 HighRigid, planar, highly conjugated system.

Key Observations:

  • The "Phenyl Jump": Replacing a C2-methyl group with a phenyl ring causes a massive redshift (~50-60 nm) due to the conjugation of the benzene ring with the thiazole

    
    -system.
    
  • Detection Wavelengths: For standard HPLC monitoring of alkyl-thiazole-5-carbaldehydes (e.g., during synthesis), 254 nm is the standard detection wavelength. For aryl-derivatives, 310 nm is more selective and avoids solvent cut-off interference.

  • Analog Validation: The ethyl ester analog, ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, exhibits a

    
     of 311 nm , validating the range for the corresponding aldehyde.
    
Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the solubility and solvatochromic nature of thiazoles.

Objective: Determine


 and Molar Extinction Coefficient (

).
Materials:
  • Analyte: Substituted Thiazole-5-carbaldehyde (>97% purity).[3][4][5]

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (UV cutoff ~330 nm interferes).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent) with matched quartz cuvettes (1 cm path length).

Workflow Diagram

UVProtocol Start Start: Sample Preparation Stock Prepare Stock Solution (1.0 mM in MeCN) Start->Stock Dilution Serial Dilution (10 - 50 µM range) Stock->Dilution Check Solubility Blank Baseline Correction (Pure Solvent) Dilution->Blank Use Matched Cuvettes Scan Scan 200 - 600 nm (Scan Speed: Medium) Blank->Scan Analyze Identify λmax Calculate ε (Beer-Lambert) Scan->Analyze

Caption: Step-by-step workflow for accurate UV-Vis determination.

Step-by-Step Procedure:
  • Stock Preparation: Dissolve 1-2 mg of the thiazole derivative in 10 mL of MeCN. Sonicate if necessary to ensure complete dissolution.

  • Dilution Series: Prepare three working concentrations (e.g., 10

    
    M, 25 
    
    
    
    M, 50
    
    
    M) to verify adherence to the Beer-Lambert Law.
  • Blanking: Fill both reference and sample cuvettes with pure solvent. Run a baseline correction (Autozero) to subtract solvent absorption.

  • Measurement:

    • Scan Range: 200 nm to 600 nm.

    • Scan Speed: Medium (approx. 200-400 nm/min).

    • Slit Width: 1.0 nm or 2.0 nm.

  • Data Processing: Locate the peak maxima. If the absorbance is > 1.0, dilute further to avoid non-linear response.

  • Calculation:

    
    , where 
    
    
    
    is absorbance,
    
    
    is concentration (M), and
    
    
    is path length (cm).
Synthetic Context & Purity Considerations

Spectral accuracy depends heavily on sample purity. Thiazole-5-carbaldehydes are typically synthesized via:

  • Vilsmeier-Haack Formylation: Reaction of 2-substituted thiazoles with

    
    . impurity risk: Residual starting material may overlap in the 250 nm region.
    
  • Oxidation: Oxidation of thiazole-5-methanols using

    
     or Swern conditions. Impurity risk:[5] Incomplete oxidation leaves alcohol, which typically absorbs at shorter wavelengths (hypsochromic shift).
    

Quality Control Check: Before UV-Vis analysis, verify purity via TLC (visualize at 254 nm) or HPLC. A single sharp peak at 254 nm is a prerequisite for valid spectral data.

References
  • Thiazole-Hydrazone Conjugates

    • Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. (2023).
    • (Verified via search results 1.1, 1.2)

  • Thiazolo[5,4-d]thiazole Systems

    • Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties. (2020).[6] Sustainable Energy & Fuels.

  • 2-Phenylthiazole Analogs (Ester Data)

    • Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate Product Information. Cayman Chemical.[3]

  • General Thiazole Photochemistry

    • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. (2013).[7] PMC.

  • 2,4-Dimethylthiazole-5-carbaldehyde Characterization

    • Spectroscopic Characterization of 2,4-Dimethylthiazole-5-carbaldehyde. BenchChem Technical Guides.
    • (Referenced from search result 1.1)

Sources

Comparative Guide: Vilsmeier-Haack vs. Reimer-Tiemann for Thiazole Formylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Vilsmeier-Haack and Reimer-Tiemann reactions specifically for the formylation of thiazole derivatives.

Executive Summary

For the functionalization of thiazole rings, the Vilsmeier-Haack (VH) reaction is the industry "Gold Standard," offering high regioselectivity (C5 position) and consistent yields for activated thiazoles (e.g., 2-aminothiazoles). In contrast, the Reimer-Tiemann (RT) reaction, while classic for phenols, is mechanistically ill-suited for the thiazole scaffold. It is generally restricted to specific, highly activated substrates like 2-hydroxythiazoles and typically suffers from poor yields due to the insufficient nucleophilicity of the thiazole ring toward the dichlorocarbene intermediate.

FeatureVilsmeier-Haack (VH)Reimer-Tiemann (RT)
Primary Electrophile Chloromethyleneiminium salt (Vilsmeier Reagent)Dichlorocarbene (:CCl₂)
Thiazole Applicability High (Standard method)Very Low (Niche/Historical)
Key Substrate Requirement Electron-donating group (e.g., -NH₂, -OR, -Ph)Strong donor required (e.g., -OH, -NH⁻)
Regioselectivity Exclusive to C5 (unless blocked)Ortho to activating group (C5 or C4)
Typical Yield 60–90%< 30% (often trace)
Operational pH Acidic / NeutralStrongly Basic (pH > 10)

Mechanistic Analysis & Causality

Vilsmeier-Haack: The Electrophilic Precision

The VH reaction succeeds because the Vilsmeier reagent (formed in situ from POCl₃ and DMF) is a potent electrophile but does not require the substrate to be as electron-rich as the RT reaction does.

  • Activation: Thiazoles are

    
    -deficient heteroaromatics (similar to pyridine). However, the sulfur atom at position 1 donates electron density to C5, making it the most nucleophilic carbon.
    
  • Mechanism: The thiazole attacks the iminium species at C5. The resulting intermediate preserves the ring stability better than the carbene insertion seen in RT.

  • Outcome: Clean formation of 5-formylthiazoles.[1]

Reimer-Tiemann: The Carbene Mismatch

The RT reaction relies on the generation of dichlorocarbene (:CCl₂) under biphasic basic conditions.

  • The Mismatch: :CCl₂ is a neutral, highly reactive electrophile that prefers electron-rich

    
    -systems (like phenoxides or pyrroles). The thiazole ring, being electron-deficient, resists attack by the carbene.
    
  • The Exception: If the thiazole bears a 2-hydroxy group (tautomeric with 2-thiazolone), the deprotonated anion (thiazolate) can mimic a phenoxide, allowing the RT reaction to proceed, albeit sluggishly and with significant side reactions (ring expansion or polymerization).

Mechanistic Pathway Diagram

The following diagram contrasts the activation energy and intermediates of both pathways.

Formylation_Comparison cluster_legend Pathway Efficiency Substrate Activated Thiazole (e.g., 2-Aminothiazole) VH_Reagent Vilsmeier Reagent (Chloromethyleneiminium) Substrate->VH_Reagent  POCl3/DMF   RT_Reagent Dichlorocarbene (:CCl₂) (Neutral Electrophile) Substrate->RT_Reagent  CHCl3 / NaOH   VH_Inter Iminium Intermediate (Stable) VH_Reagent->VH_Inter  Nucleophilic Attack (C5)   VH_Product 5-Formylthiazole (High Yield) VH_Inter->VH_Product  Hydrolysis   RT_Inter Dichloromethyl Adduct (Unstable) RT_Reagent->RT_Inter  High Barrier   RT_Product Formylthiazole (Low Yield / Trace) RT_Inter->RT_Product  Hydrolysis   Solid Line: Favored->Dashed Line: Disfavored

Caption: Comparative flux of thiazole formylation. The VH pathway (top) proceeds via a stabilized ionic intermediate, while the RT pathway (bottom) faces a high kinetic barrier due to the electron-deficient nature of the thiazole ring.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Recommended)

Target: Synthesis of 2-amino-4-phenylthiazole-5-carboxaldehyde

Reagents:

  • Substrate: 2-Amino-4-phenylthiazole (1.0 eq)

  • Reagent: POCl₃ (3.0 eq), DMF (excess, as solvent)

  • Quench: Saturated Sodium Acetate or Na₂CO₃ solution

Step-by-Step Workflow:

  • Reagent Formation: In a dry round-bottom flask under argon, cool anhydrous DMF (10 mL/g substrate) to 0°C. Add POCl₃ dropwise over 20 minutes. A white/yellow precipitate (Vilsmeier salt) may form. Stir for 30 mins at 0°C.

  • Addition: Dissolve the thiazole substrate in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.[2]

  • Heating: Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–5 hours. Monitor by TLC (the iminium intermediate is polar; hydrolysis spot will appear after mini-workup).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice. The solution will be acidic. Neutralize slowly with saturated NaOAc or Na₂CO₃ to pH 7–8. Note: Strong NaOH can degrade the thiazole ring.

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Protocol B: Reimer-Tiemann Formylation (Specialized/Limited)

Target: Formylation of 2-hydroxythiazole (2-thiazolone) Warning: This protocol is provided for comparative utility. Yields are typically <20%.[3]

Reagents:

  • Substrate: 2-Hydroxythiazole (1.0 eq)

  • Reagent: Chloroform (CHCl₃) (Excess)

  • Base: NaOH (30% aq. solution)

Step-by-Step Workflow:

  • Deprotonation: Dissolve the 2-hydroxythiazole in 30% NaOH solution (5.0 eq) and heat to 60°C to ensure formation of the thiazolate anion.

  • Addition: Add CHCl₃ dropwise to the hot solution. The reaction is biphasic; vigorous stirring is essential.

  • Reflux: Heat the mixture at reflux (approx. 70–80°C) for 4–6 hours. The color typically darkens significantly due to polymerization side products.

  • Workup: Acidify the aqueous layer with dilute HCl to pH 4. Extract with ethyl acetate.

  • Purification: Extensive chromatography is usually required to separate the formyl product from unreacted starting material and tars.

Performance Data Comparison

The following table summarizes experimental outcomes for 5-formylation of activated thiazoles.

SubstrateMethodConditionsYieldNotes
2-Aminothiazole VH POCl₃/DMF, 80°C78% Clean conversion; standard route.
2-Aminothiazole RTCHCl₃/NaOH0% Decomposition / No Reaction.
2-Hydroxythiazole VHPOCl₃/DMF65% Requires protection of -OH often.
2-Hydroxythiazole RT CHCl₃/NaOH12-18% Significant tar formation; difficult purification.
2-Methylthiazole VHPOCl₃/DMF45% Moderate yield; requires harsh heating.
2-Methylthiazole RTCHCl₃/NaOH0% Substrate lacks nucleophilicity for carbene.
Decision Matrix for Researchers

Use the following logic flow to select your synthetic route:

Decision_Matrix Start Start: Thiazole Formylation Q1 Is the Thiazole Activated? (e.g., -NH2, -OH, -OR) Start->Q1 Q2 Is the Substituent a Phenol/Hydroxy? Q1->Q2 Yes Lithiation Use Lithiation-Formylation (n-BuLi / DMF) Q1->Lithiation No (Unactivated) VH_Route Use Vilsmeier-Haack (Standard Protocol) Q2->VH_Route No (-NH2, -OR, etc.) RT_Route Consider Reimer-Tiemann (Only if VH fails) Q2->RT_Route Yes (-OH) RT_Route->VH_Route If Yield < 20%

Caption: Strategic decision tree for selecting the optimal formylation method based on thiazole substitution patterns.

References

  • BenchChem. (2025).[2] Comparing Vilsmeier-Haack with other formylation methods for heterocycles. Retrieved from .

  • ScienceMadness. (2025). The Reimer-Tiemann Reaction: Scope and Limitations in Heterocycles. Retrieved from .

  • Mohamed, M. K. et al. (2016). "Synthesis of some new 5-substituted-2-aminothiazoles." Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.[4]

  • PharmaGuideline. (2025). Synthesis, Reactions and Medicinal Uses of Thiazole.[5][6][7][8] Retrieved from .

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Application. Retrieved from .

Sources

Definitive Structural Validation of Thiazole Schiff Bases: A Comparative Guide to 13C NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Arbitrator" Role of 13C NMR

In the synthesis of thiazole-derived Schiff bases (imines), researchers often rely heavily on 1H NMR and FT-IR for rapid characterization. While these methods are faster, they frequently suffer from ambiguity. Proton NMR signals for the azomethine proton (


) often overlap with aromatic multiplets or broad exchangeable protons (NH/OH), and FT-IR confirms functional groups but not skeletal connectivity.

13C NMR spectroscopy serves as the definitive "arbitrator." It provides a distinct, non-exchangeable spectral fingerprint that resolves the structural uncertainty between true Schiff bases, unreacted starting materials, and potential tautomeric forms (amine-imine equilibrium). This guide details the validation protocol, comparing its efficacy against standard alternatives.

Comparative Analysis: 13C NMR vs. Alternatives

The following table objectively compares the diagnostic utility of 13C NMR against 1H NMR, FT-IR, and Mass Spectrometry for thiazole Schiff bases.

Table 1: Comparative Efficacy in Structural Validation
Feature13C NMR (The Validator) 1H NMR (The Screener) FT-IR (The Checker) Mass Spectrometry
Primary Diagnostic Azomethine Carbon (

)
Azomethine Proton (

)
Imine Stretch (

)
Molecular Ion (

)
Signal Position 158 – 167 ppm (Singlet)8.5 – 9.5 ppm (Singlet)1580 – 1640 cm⁻¹

value
Specificity High. Resolves C=N from Thiazole C2 and C=O.Medium. Prone to overlap with aromatic/heteroaromatic protons.Low. Overlaps with C=C stretches; cannot prove connectivity.Medium. Confirms mass, not isomerism.
Tautomer Detection Excellent. Distinguishes C-OH vs C=O (keto-enol) and C=N vs C-N.Good. but labile protons (NH/OH) broaden or vanish in

exchange.
Fair. Shifts in carbonyl bands are indicative but not definitive.Poor. Cannot distinguish tautomers easily.
Solvent Dependency Minimal shift variation; DMSO-

standard.
High variation; signal position depends on H-bonding/solvent.Solid state (KBr) or ATR; no solvent effect.N/A

Technical Deep Dive: The 13C NMR Fingerprint

To validate a thiazole Schiff base, you must identify specific carbon environments. The thiazole ring introduces heteroatoms (N, S) that significantly deshield adjacent carbons.

The Diagnostic Regions

In a typical 2-aminothiazole derived Schiff base, look for these specific signals:

  • The Azomethine Carbon (

    
    ): 
    
    • Shift: 158 – 167 ppm.

    • Validation: This is a Methine (CH) carbon. In a DEPT-135 or APT experiment, this signal will phase positively (up) or negatively (down) depending on parameters, distinguishing it from quaternary carbons.

  • The Thiazole C2 Carbon:

    • Shift: 160 – 172 ppm.

    • Validation: This is a Quaternary (Cq) carbon (attached to S, ring N, and exocyclic N). It will disappear in a DEPT-135 experiment. This distinction is critical as it often overlaps with the azomethine peak.

  • Thiazole C4 and C5:

    • C4: ~130 – 150 ppm (often quaternary if substituted).

    • C5: ~100 – 120 ppm (typically a CH, significantly shielded).

Solving the Tautomerism Puzzle

Thiazole derivatives often exist in equilibrium between the Enol-Imine (OH form) and Keto-Enamine (NH form) tautomers, especially with ortho-hydroxy substituents.

  • Scenario: If the compound exists as the Keto-Enamine tautomer:

    • 13C Evidence: You will see a Carbonyl (

      
      ) peak shift downfield to 180–190 ppm .
      
    • 13C Evidence: The Azomethine peak will shift or disappear, replaced by a C-N single bond character signal upfield.

    • Note: 1H NMR often fails here due to rapid proton exchange broadening the NH signal. 13C captures the time-averaged or dominant skeletal state.

Experimental Protocol: The Self-Validating System

This protocol ensures high-fidelity data acquisition, specifically addressing the solubility challenges of thiazole derivatives.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: Thiazole Schiff bases have poor solubility in CDCl3. DMSO ensures full dissolution, preventing signal loss. Furthermore, DMSO prevents rapid proton exchange if running concurrent 1H NMR.

  • Concentration: Prepare a saturated solution (~20-30 mg in 0.6 mL). 13C is 1.1% naturally abundant; higher concentration is vital for signal-to-noise ratio (S/N).

Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (Thiazole C2) have long relaxation times (

      
      ). Short delays saturate these nuclei, making them invisible.
      
  • Scans (NS): Minimum 1024 scans . (Compared to 16 scans for 1H NMR).

  • Temperature: 298 K (25°C).

Step 3: The Validation Workflow (Diagram)

ValidationProtocol cluster_0 Phase 1: Synthesis & Screen cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Decision Syn Condensation Reaction (Thiazole amine + Aldehyde) Crude Crude Product Syn->Crude IR FT-IR Check (Look for 1600-1640 cm-1) Crude->IR H1 1H NMR (DMSO-d6) Check 8.5-9.5 ppm IR->H1 If Band Present C13 13C NMR (DMSO-d6) THE ARBITRATOR H1->C13 If Singlet Visible DEPT DEPT-135 / HSQC Differentiation Step C13->DEPT Valid VALIDATED 1. C=N (CH) at ~160 ppm 2. Thiazole C2 (Cq) at ~165 ppm DEPT->Valid Peaks Confirmed Fail REJECT / RE-PURIFY Missing C=N or Aldehyde C=O (190 ppm) present DEPT->Fail Peaks Missing/Ambiguous

Caption: Logical workflow for structural validation. 13C NMR acts as the final confirmation step after preliminary IR and 1H screening.

Mechanistic Insight: Distinguishing Tautomers

One of the most complex aspects of thiazole Schiff bases is the potential for Amine-Imine Tautomerism . 13C NMR is the only standard laboratory technique capable of resolving this without X-ray crystallography.

Tautomerism cluster_imine Imine Form (Schiff Base) cluster_amine Amine Form (Tautomer) ImineStruct Structure: -N=CH- Equilibrium Equilibrium (Solvent Dependent) ImineStruct->Equilibrium ImineSignal 13C Signal: ~158-165 ppm (C=N) AmineStruct Structure: -NH-CH= AmineStruct->Equilibrium AmineSignal 13C Signal: Shift Upfield (C-N) or C=O appearance Equilibrium->ImineSignal Dominant in DMSO Equilibrium->AmineSignal Rare/Specific Subs

Caption: 13C NMR distinguishes tautomers by detecting the hybridization state of the bridging carbon.

References

  • Hangan, A. C., et al. (2010).[1] Structure of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide by combined X-ray powder diffraction, 13C solid-state NMR and molecular modelling.[2] Acta Crystallographica Section B. [1]

  • Issa, Y. M., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Berber, H., & Arslan, T. (2020).[3] Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science.

  • Al-Amiery, A. A., et al. (2012). Synthesis and spectroscopic studies of new Schiff bases. National Institutes of Health (NIH).

  • Sari, N., & Gürkan, P. (2004).[4] Some Novel Amino Acid-Schiff Bases and their Complexes: Synthesis, Characterization, Solid State Conductivity Behaviors and Potentiometric Studies.[4] Zeitschrift für Naturforschung B.

Sources

Safety Operating Guide

2-(methylamino)-1,3-thiazole-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of modern drug development and heterocyclic synthesis, 2-(methylamino)-1,3-thiazole-5-carbaldehyde (Molecular Formula: C5H6N2OS) is a highly reactive intermediate. While its chemical reactivity makes it valuable for synthesizing bioactive molecules, it also presents specific toxicological and environmental hazards that require stringent operational oversight.

As researchers and safety professionals, we must move beyond basic compliance. Understanding the mechanistic causality behind a chemical's hazards allows us to build robust, self-validating safety and disposal protocols. This guide provides authoritative, step-by-step procedures for the safe handling, spill decontamination, and proper EPA-compliant disposal of this compound.

Mechanistic Toxicology & Hazard Causality

To handle 2-(methylamino)-1,3-thiazole-5-carbaldehyde safely, one must understand why it interacts adversely with biological and environmental systems.

  • Electrophilic Sensitization (Skin Sens. 1): The C5-carbaldehyde moiety is a potent electrophile. Upon dermal contact, it readily undergoes Schiff base formation with nucleophilic primary amines (such as lysine residues) on epidermal proteins. This hapten-carrier complex triggers an immune response, leading to allergic contact dermatitis[1].

  • Acute Systemic Toxicity (Acute Tox. 4): The aminothiazole pharmacophore is biologically active and can intercalate or bind to off-target biological macromolecules, resulting in acute toxicity if ingested or inhaled[2].

  • Environmental Combustion Hazards: The molecule contains both sulfur and nitrogen. If disposed of improperly or incinerated at sub-optimal temperatures, the thermal decomposition of this compound releases highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

Quantitative Data & Hazard Summary

The following table synthesizes the hazard classifications and the corresponding engineering controls required for operational safety.

Hazard ClassificationGHS CodesMechanistic CauseRequired Engineering Controls & PPE
Acute Toxicity (Oral) H302Biological activity of the aminothiazole ring.Fume hood (80-100 fpm face velocity); Double nitrile gloves.
Skin Sensitization H317Electrophilic aldehyde haptenization of skin proteins.Lab coat with knit cuffs; Splash goggles.
Eye/Skin Irritation H315, H319Localized pH changes and protein reactivity.Emergency eyewash station within 10 seconds of the workspace.
Respiratory Irritation H335Inhalation of fine crystalline dust/powder.N95/P100 particulate respirator (if handled outside a hood).
Combustible Solid Storage Class 11Organic backbone susceptibility to oxidation.Store under nitrogen; Keep away from strong oxidizers[1].

Experimental Protocols: Spill Response & Decontamination

In the event of a spill, standard dry-sweeping is strictly prohibited as it aerosolizes the sensitizing powder. Follow this self-validating decontamination methodology:

Step 1: Isolation and PPE Upgrade Immediately lower the fume hood sash. If the spill occurred on a benchtop, evacuate non-essential personnel. Don a P100 particulate respirator, fresh double nitrile gloves, and chemical splash goggles. Validation Check: Ensure the respirator seal is tight and no exposed skin is visible between the gloves and lab coat cuffs.

Step 2: Solvent-Assisted Containment Do not wipe the dry powder. Gently cover the spilled material with absorbent laboratory paper. Slowly dampen the paper with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve the aldehyde and prevent aerosolization.

Step 3: Collection and Transfer Using a non-sparking, anti-static spatula, scoop the solvent-soaked absorbent material into a wide-mouth High-Density Polyethylene (HDPE) waste container.

Step 4: Surface Hydrolysis and Verification Wash the contaminated surface with copious amounts of soapy water. The surfactants will lift residual organics, and the water will help hydrolyze unreacted traces. Validation Check: Visually inspect the area under bright light to ensure no crystalline residue remains. The surface should be completely free of the compound's characteristic odor.

Step-by-Step Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), all chemical waste must be properly characterized prior to disposal[4]. Because of its heteroatom content, 2-(methylamino)-1,3-thiazole-5-carbaldehyde requires specific routing to prevent environmental contamination.

Step 1: Waste Segregation

  • Solid Waste: Place pure powder, contaminated spatulas, and weighing boats into a dedicated "Non-Halogenated Organic Solid Waste" bin.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF), route it to the "Organic Solvent Waste" stream. Do not mix with aqueous acidic waste or strong oxidizers, as this can trigger exothermic reactions.

Step 2: Primary Packaging Transfer the segregated waste into chemically compatible containers. HDPE or amber glass bottles are required. Ensure the cap is tightly sealed with a PTFE (Teflon) liner to prevent vapor leakage.

Step 3: RCRA-Compliant Labeling Affix a hazardous waste tag immediately upon placing the first drop or crystal of waste into the container. The label must explicitly state:

  • Chemical Name: 2-(methylamino)-1,3-thiazole-5-carbaldehyde (Do not use abbreviations).

  • Hazards: Toxic, Irritant, Combustible Solid. Validation Check: Cross-reference the waste log mass with your inventory deduction. The masses must match to ensure zero uncontained material.

Step 4: Institutional Transfer & Incineration Transfer the sealed containers to your Environmental Health and Safety (EHS) department. The mandatory ultimate disposal method is high-temperature incineration . Ensure your institutional waste broker utilizes incineration facilities equipped with wet flue-gas desulfurization (FGD) scrubbers to neutralize the SOx and NOx emissions generated by the thiazole ring[3].

Waste Disposal Workflow Visualization

DisposalWorkflow Start 2-(Methylamino)-1,3-thiazole- 5-carbaldehyde Waste Solid Solid Waste (Powder/Crystals) Start->Solid Dry Liquid Liquid Waste (Solvent Solutions) Start->Liquid Dissolved PPE Contaminated PPE & Consumables Start->PPE Contact OrgSolid Non-Halogenated Organic Solid Waste Solid->OrgSolid OrgLiq Organic Solvent Waste Stream Liquid->OrgLiq Biohaz Hazardous Debris PPE->Biohaz Incineration High-Temperature Incineration (with SOx/NOx Scrubbers) OrgSolid->Incineration EHS Transfer OrgLiq->Incineration EHS Transfer Biohaz->Incineration EHS Transfer

Figure 1: Segregation and disposal workflow for 2-(methylamino)-1,3-thiazole-5-carbaldehyde waste.

References[1] Sigma-Aldrich. "2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR Safety Information." Sigma-Aldrich Catalog. Verified Link[4] Sigma-Aldrich. "2-Aminothiazole-5-carboxaldehyde 95%." Sigma-Aldrich Catalog. Verified Link[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2737798, 2-Amino-1,3-thiazole-5-carbaldehyde." PubChem. Verified Link[5] Johns Hopkins Medical Laboratories. "Laboratory Safety Manual: Disposal of Unknown Hazardous Materials." Johns Hopkins Medicine. Verified Link[3] U.S. Environmental Protection Agency (EPA). "Final Best Demonstrated Available Technology (BDAT) Background Document." EPA National Service Center for Environmental Publications (NSCEP). Verified Link

Sources

A Researcher's Guide to the Safe Handling of 2-(methylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound, 2-(methylamino)-1,3-thiazole-5-carbaldehyde presents both unique opportunities for research and specific safety challenges. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in established laboratory safety principles and data from structurally related thiazole and aldehyde compounds. By understanding the potential hazards and implementing the robust procedures outlined below, researchers can mitigate risks and maintain a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for 2-(methylamino)-1,3-thiazole-5-carbaldehyde is not yet widely available, the chemical structure, featuring a thiazole ring and an aldehyde functional group, allows for a detailed hazard assessment based on analogous compounds. Thiazole derivatives can cause skin, eye, and respiratory irritation, with some exhibiting acute toxicity.[1][2] Aldehydes are reactive compounds that can also be irritants and sensitizers.[3][4] Therefore, a cautious and well-documented approach to handling is paramount.

I. Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any new procedure involving this compound.[3] The primary hazards associated with 2-(methylamino)-1,3-thiazole-5-carbaldehyde are inferred to be:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][7]

  • Respiratory Irritation: May cause respiratory irritation.[5]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and consistent use of appropriate PPE are critical to minimize exposure.[8] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles & Face Shield (when splashing is a risk)ANSI Z87.1 compliantProtects against splashes and airborne particles.[1][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)ASTM F739 or EN 374Provides a barrier against direct skin contact. Butyl rubber and nitrile are effective against aldehyde solutions.[4][9]
Body Protection Laboratory Coat (Flame-retardant recommended)Long-sleevedProtects skin and personal clothing from contamination.[1][8]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or organic vapor cartridge)Required when handling powders, in poorly ventilated areas, or during spill cleanup.[4][8]Prevents inhalation of dust or aerosols.

III. Operational and Disposal Plans: A Step-by-Step Approach

Adherence to proper handling, storage, and disposal protocols is essential for maintaining a safe laboratory environment.[8]

All manipulations of 2-(methylamino)-1,3-thiazole-5-carbaldehyde, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] The ventilation system should be regularly checked to ensure it is functioning correctly.[10]

The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.